molecular formula C5H9NO B1628340 1-(Azetidin-1-yl)ethanone CAS No. 45467-31-0

1-(Azetidin-1-yl)ethanone

Cat. No.: B1628340
CAS No.: 45467-31-0
M. Wt: 99.13 g/mol
InChI Key: KTGFLVDKXVWJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azetidin-1-YL-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFLVDKXVWJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555212
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45467-31-0
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-acetylazetidine: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylazetidine, systematically known as 1-(azetidin-1-yl)ethanone, is a fascinating and increasingly relevant molecule within the landscape of medicinal chemistry and organic synthesis. As a derivative of azetidine, the four-membered nitrogenous heterocycle, it possesses a unique combination of structural rigidity and chemical reactivity stemming from its inherent ring strain. This guide provides a comprehensive technical overview of N-acetylazetidine, focusing on its core chemical properties, spectroscopic signature, synthesis, and its emerging importance as a building block in the development of novel therapeutics. The azetidine scaffold is a privileged structure in modern drug discovery, and understanding its acylated derivatives is paramount for its effective utilization.[1][2]

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of N-acetylazetidine are dictated by its unique molecular architecture, which marries the strained four-membered azetidine ring with an N-acetyl group.

Chemical Structure and Molecular Formula

N-acetylazetidine is characterized by a central azetidine ring where the nitrogen atom is substituted with an acetyl group. The molecular formula is C₅H₉NO .

  • Core Structure: A saturated four-membered ring containing three carbon atoms and one nitrogen atom.

  • Substitution: An acetyl group (CH₃CO-) is attached to the nitrogen atom.

The IUPAC name for this compound is This compound .

Molecular Weight

The molecular weight of N-acetylazetidine can be precisely calculated from its molecular formula. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is determined to be:

Molecular Weight: 99.13 g/mol

This low molecular weight makes it an attractive building block in fragment-based drug design, where small, structurally defined molecules are used to construct more complex and potent drug candidates.[2]

Key Physicochemical Properties

The physicochemical properties of N-acetylazetidine are crucial for its handling, reactivity, and behavior in biological systems.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₅H₉NOCalculated
Molecular Weight 99.13 g/mol Calculated
IUPAC Name This compoundNomenclature
CAS Number Not explicitly found for N-acetylazetidineDatabase Search
Appearance Expected to be a colorless liquid at room temperatureInferred from similar small molecules
Solubility Expected to be soluble in water and a range of organic solventsInferred from structural features
Boiling Point Higher than azetidine (62.5 °C) due to increased molecular weight and polarityChemical Principles

Part 2: Synthesis and Reactivity

The synthesis of N-acetylazetidine is conceptually straightforward, leveraging the nucleophilicity of the nitrogen atom in the azetidine ring. Its reactivity is a nuanced interplay between the inherent ring strain of the azetidine core and the electronic influence of the N-acetyl group.

Synthetic Pathways

The most common method for the preparation of N-acetylazetidine is the N-acylation of azetidine . This reaction involves the treatment of azetidine with an acetylating agent.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Azetidine Azetidine N_Acetylazetidine N-acetylazetidine Azetidine->N_Acetylazetidine Reaction Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Acetylating_Agent->N_Acetylazetidine Base Base (optional) (e.g., Triethylamine) Base->N_Acetylazetidine Byproduct Byproduct (e.g., Acetic Acid, HCl) N_Acetylazetidine->Byproduct forms

Sources

An In-Depth Technical Guide to 1-Acetylazetidine: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylazetidine, a unique and increasingly important heterocyclic compound, stands at the intersection of synthetic chemistry and pharmaceutical development. As a derivative of azetidine, the smallest saturated four-membered nitrogen-containing heterocycle, it possesses a strained ring system that imparts distinct chemical reactivity and conformational rigidity. These characteristics make it a valuable building block in the synthesis of complex molecules and a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of 1-acetylazetidine, from its fundamental nomenclature and properties to its synthesis, key reactions, and diverse applications in the scientific landscape.

I. Nomenclature and Synonyms: A Comprehensive Reference

Clarity in chemical communication is paramount. 1-Acetylazetidine is known by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for effective literature searches and clear communication within research teams.

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(Azetidin-1-yl)ethan-1-one . This name unambiguously describes the acetyl group (ethan-1-one) attached to the nitrogen atom (position 1) of the azetidine ring.

A widely used and accepted synonym is N-acetylazetidine . The 'N-' prefix clearly indicates that the acetyl group is bonded to the nitrogen atom of the azetidine ring.

A comprehensive list of synonyms and identifiers is provided in the table below for quick reference.

Identifier Type Identifier
IUPAC Name 1-(Azetidin-1-yl)ethan-1-one
Common Synonyms N-Acetylazetidine, 1-Azetidinyl ethanone
CAS Number 45467-31-0[1]

II. Physicochemical and Spectroscopic Profile

A. Physicochemical Properties

The properties of the parent azetidine molecule provide a baseline for understanding 1-acetylazetidine. Azetidine is a colorless liquid at room temperature with a boiling point of 61-62 °C and is miscible with water.[2][3] The introduction of the acetyl group is expected to increase the molecular weight and polarity, likely leading to a higher boiling point and influencing its solubility profile.

Table of Physicochemical Properties (Comparison with Azetidine):

PropertyAzetidine1-Acetylazetidine (Predicted/Inferred)
Molecular Formula C₃H₇NC₅H₉NO
Molecular Weight 57.09 g/mol [3]99.13 g/mol
Boiling Point 61-62 °C[2][3]Expected to be higher than azetidine
Melting Point -70 °C[2]Likely a low-melting solid or liquid
Density 0.847 g/mL at 25 °C[2][3]Expected to be higher than azetidine
Solubility in Water Miscible[2][3]Likely soluble
pKa (of conjugate acid) 11.29[3]Expected to be lower due to the electron-withdrawing acetyl group
B. Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1-acetylazetidine. Below are the expected key features in its NMR, IR, and mass spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons of the acetyl group.

    • Two multiplets for the methylene protons of the azetidine ring. The protons at C2 and C4 will be deshielded due to their proximity to the nitrogen atom, and the protons at C3 will be in a different chemical environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three signals corresponding to the unique carbon environments:

    • A signal for the carbonyl carbon of the acetyl group, typically in the downfield region (around 170 ppm).

    • A signal for the methyl carbon of the acetyl group.

    • Signals for the methylene carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide functional group, typically appearing in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-acetylazetidine (m/z = 99). Common fragmentation patterns may include the loss of the acetyl group or fragments of the azetidine ring.

III. Synthesis of 1-Acetylazetidine: A Practical Protocol

The most direct and common method for the synthesis of 1-acetylazetidine is the N-acetylation of azetidine. This reaction involves the treatment of azetidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation of Azetidine

This protocol describes a general procedure for the N-acetylation of a secondary amine, adapted for the synthesis of 1-acetylazetidine.

Materials:

  • Azetidine

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality behind this slow addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude 1-acetylazetidine can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected data for 1-acetylazetidine.

Synthesis Workflow Diagram

Synthesis_of_1_Acetylazetidine Azetidine Azetidine ReactionMixture Reaction at 0°C to RT Azetidine->ReactionMixture AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture Base Triethylamine (Base) Base->ReactionMixture Solvent Dichloromethane (Solvent) Solvent->ReactionMixture Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) ReactionMixture->Workup Quench & Extract Purification Purification (Distillation/Chromatography) Workup->Purification Dry & Concentrate Product 1-Acetylazetidine Purification->Product Isolate Pure Product

Caption: Workflow for the synthesis of 1-acetylazetidine.

IV. Chemical Reactivity and Synthetic Utility

The strained four-membered ring of 1-acetylazetidine dictates its chemical reactivity. While the amide bond is relatively stable, the azetidine ring can undergo ring-opening reactions under certain conditions, making it a versatile intermediate in organic synthesis. The acetyl group, being electron-withdrawing, influences the nucleophilicity of the nitrogen atom.

Key Reactions:
  • Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often under acidic or Lewis acidic conditions that activate the ring.[3] This property allows for the synthesis of functionalized acyclic amines.

  • Modification of the Acetyl Group: The acetyl group can be subjected to further chemical transformations, although these are less common than reactions involving the azetidine ring.

  • Use as a Building Block: 1-Acetylazetidine can serve as a precursor to more complex azetidine-containing molecules. The acetyl group can be removed under specific conditions to liberate the free amine for further functionalization.

V. Applications in Drug Discovery and Development

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to larger ring systems.[4] While specific applications of 1-acetylazetidine itself are often as a synthetic intermediate, the broader class of azetidines has found widespread use in various therapeutic areas.

Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5] The rigid structure of the azetidine ring can help to lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for biological targets.

Several FDA-approved drugs contain the azetidine ring, highlighting its importance in modern drug design. The use of azetidine-containing building blocks, such as 1-acetylazetidine, allows for the systematic exploration of chemical space around this valuable scaffold.

VI. Safety and Handling

While a specific safety data sheet for 1-acetylazetidine is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the reactivity of its parent compound, azetidine, which is flammable and corrosive, 1-acetylazetidine should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

VII. Conclusion

1-Acetylazetidine is a valuable heterocyclic compound with a unique combination of properties stemming from its strained four-membered ring and amide functionality. Its well-defined nomenclature, predictable spectroscopic features, and accessible synthetic route make it a useful tool for both academic research and industrial drug discovery. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like 1-acetylazetidine will undoubtedly play an increasingly significant role in the development of the next generation of therapeutics.

References

  • PubChem. (n.d.). Azetidine, 1-acetyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

Sources

Solubility Profile and Physicochemical Characterization of N-Acetylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of N-acetylazetidine (1-(azetidin-1-yl)ethanone).

Technical Guide for Process Chemistry & Formulation

Executive Summary

N-Acetylazetidine (CAS: 18621-18-6) is a tertiary amide comprising a four-membered azetidine ring acylated at the nitrogen position. It serves as a critical motif in fragment-based drug discovery (FBDD) and as a specialized solvent/intermediate in organic synthesis. Unlike its open-chain analog (N,N-dimethylacetamide) or five-membered homolog (N-acetylpyrrolidine), N-acetylazetidine possesses unique ring strain (~25 kcal/mol) that influences its solvation thermodynamics and reactivity.

This guide provides a definitive solubility profile based on structure-property relationships (SPR), thermodynamic modeling, and standard experimental protocols for verification.

Physicochemical Properties & Structure

The solubility behavior of N-acetylazetidine is governed by its amphiphilic but highly polar nature. The planar amide bond creates a strong dipole, while the small hydrophobic azetidine ring allows for significant interaction with both aqueous and organic media.

Molecular Specifications
PropertyValueNote
IUPAC Name This compound
CAS Number 18621-18-6
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Physical State Liquid (at 25°C)Colorless to pale yellow oil
Boiling Point ~180–200°C (Predicted)High bp due to dipole-dipole association
LogP (Oct/Water) -0.1 to 0.2 (Predicted)Slightly lipophilic to borderline hydrophilic
Structural Visualization

The following diagram illustrates the core structure and the dipole vector responsible for its high solubility in polar aprotic solvents.

G Struct N-Acetylazetidine (C5H9NO) Ring Azetidine Ring (Hydrophobic/Strained) Struct->Ring Contains Amide Acetyl Group (Polar/Dipole) Struct->Amide N-Acylation Amide->Ring N-C Bond (Partial D.B. Character)

Figure 1: Structural components of N-acetylazetidine influencing solubility.

Solubility Data & Solvent Selection

N-acetylazetidine exhibits a "Tertiary Amide" solubility profile. Lacking a hydrogen bond donor (N-H), it cannot self-associate via hydrogen bonding but acts as a strong hydrogen bond acceptor.

Solubility Classification Table

The following data categorizes solvent compatibility based on polarity and dielectric constant (


).
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic WaterMiscible Strong H-bond acceptance by amide oxygen from water.
Polar Protic Methanol / EthanolMiscible Solvation via dipole interactions and H-bonding.
Polar Aprotic Dichloromethane (DCM)High (>500 mg/mL) "Like dissolves like"; excellent dipole matching.
Polar Aprotic DMSO / DMFMiscible Thermodynamic compatibility; useful for stock solutions.
Ethers THF / Diethyl EtherSoluble Good solubility; Ether is useful for extraction from water.
Esters Ethyl AcetateSoluble Standard solvent for chromatographic purification.
Non-Polar Hexane / HeptaneInsoluble / Immiscible Polarity mismatch; phase separation occurs.
Thermodynamic Modeling (Hansen Solubility Parameters)

For formulation and solvent blends, the Hansen Solubility Parameters (HSP) provide a predictive coordinate system.

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Ring system contribution)
  • Polarity (

    
    ):  ~14.0 MPa
    
    
    
    (Amide dipole)
  • Hydrogen Bonding (

    
    ):  ~10.0 MPa
    
    
    
    (Acceptor capability)

Application: To precipitate N-acetylazetidine from a reaction mixture, a solvent with low


 and 

(e.g., Hexane or Pentane) should be added to a concentrated solution in Ethyl Acetate or DCM.

Experimental Methodologies

To empirically determine the precise solubility limit (e.g., for a specific lot or temperature), use the Isothermal Saturation Method .

Gravimetric Determination Protocol

Objective: Quantify solubility in mg/mL at 25°C.

  • Preparation : Weigh 500 mg of N-acetylazetidine into a scintillation vial.

  • Addition : Add the target solvent in 100

    
    L increments while vortexing.
    
  • Equilibration : If the solid/oil dissolves immediately, add more solute until saturation (turbidity/phase separation) is observed.

  • Agitation : Stir at 25°C for 24 hours.

  • Separation : Centrifuge or filter (0.45

    
    m PTFE) to remove undissolved material.
    
  • Quantification : Evaporate a known volume of the supernatant and weigh the residue.

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solute SolventAdd Add Solvent (Stepwise) Start->SolventAdd Equilibrate Equilibrate (24h, 25°C) SolventAdd->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter Analysis Analysis Method Filter->Analysis HPLC HPLC-UV / LC-MS Analysis->HPLC High Sensitivity Gravimetric Evaporation & Weighing Analysis->Gravimetric High Conc.

Figure 2: Workflow for the determination of solubility limits.

Applications in Process Chemistry

Understanding the solubility profile allows for efficient work-up and purification strategies:

  • Extraction : N-Acetylazetidine is water-soluble. To extract it from an aqueous reaction quench, Dichloromethane (DCM) or Chloroform are superior to Ethyl Acetate due to higher distribution coefficients for tertiary amides.

  • Purification : It can be purified by silica gel chromatography.[1] A gradient of 0-10% Methanol in DCM or 50-100% Ethyl Acetate in Hexane is typically effective.

  • Salt Formation : Unlike azetidine, N-acetylazetidine is not basic (amide nitrogen). It will not form salts with acids (e.g., HCl) and will remain in the organic layer during an acidic wash, a crucial distinction for separation.

Safety & Handling

  • Skin Absorption : As a small, amphiphilic amide (similar to DMAc/DMF), N-acetylazetidine may possess skin permeability properties. Wear nitrile gloves.

  • Reactivity : The strained ring is susceptible to nucleophilic ring-opening under harsh acidic conditions. Avoid prolonged exposure to strong acids at high temperatures.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Organic Chemistry Portal . Synthesis of Azetidines. Retrieved from [Link]

  • Chemistry LibreTexts (2024) . Physical Properties of Amides. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine physicochemical behavior).

Sources

An In-depth Technical Guide to 1-(Azetidin-1-yl)ethanone: Properties, Safety, and Handling for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Azetidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical technical data with practical insights to ensure its safe and effective use in a laboratory setting.

Introduction

This compound, also known as N-acetylazetidine, is a four-membered heterocyclic ketone. The azetidine ring, a saturated nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecules can significantly influence their physicochemical properties, such as solubility and metabolic stability, and can provide novel vectors for interacting with biological targets. The N-acetyl group offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide array of more complex molecules.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in research.

PropertyValueSource
PubChem CID 136354PubChem
CAS Number 45467-31-0Sigma-Aldrich
Molecular Formula C₅H₉NOSanta Cruz Biotechnology[1]
Molecular Weight 99.13 g/mol Santa Cruz Biotechnology[1]
IUPAC Name 1-acetylazetidineSigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich

Comprehensive Safety and Hazard Information

Ensuring the safety of laboratory personnel is paramount. The following safety data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — single exposure (Respiratory system)3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Rationale for Stringent Safety Protocols

The hazard profile of this compound necessitates rigorous adherence to safety protocols. Skin and eye irritation are common with amine-containing compounds and their derivatives. The potential for respiratory irritation highlights the importance of handling this solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of airborne particles.

Experimental Protocol: Synthesis of a Derivative via Aldol Condensation

To illustrate the utility of this compound, this section details a representative experimental protocol for its use in a Claisen-Schmidt condensation reaction to form a chalcone derivative. This reaction is fundamental in organic synthesis for carbon-carbon bond formation.

Objective: To synthesize (E)-1-(azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound and 1.4 g of 4-chlorobenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and the base catalyst, creating a homogeneous reaction environment.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of 0.5 g of sodium hydroxide in 5 mL of water dropwise over 10 minutes.

    • Causality: The reaction is cooled to control the exothermic nature of the aldol condensation and to minimize side reactions. Sodium hydroxide acts as a base to deprotonate the alpha-carbon of the ethanone, forming an enolate which then attacks the aldehyde.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a critical self-validating step to ensure the consumption of starting materials and the formation of the product.

  • Product Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water. A precipitate should form. Stir the mixture for an additional 30 minutes in an ice bath to maximize precipitation.

    • Causality: The product is expected to be insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its isolation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual base and salts. The crude product can be further purified by recrystallization from ethanol.

    • Causality: Washing with cold water removes impurities without significantly dissolving the product. Recrystallization is a standard technique to obtain a highly pure solid product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the described synthetic protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Reactants (this compound & 4-Chlorobenzaldehyde) in Ethanol cool Cool in Ice Bath dissolve->cool add_base Add aq. NaOH (Catalyst) cool->add_base stir Stir at RT (4 hours) add_base->stir precipitate Precipitate in Ice Water stir->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: Synthetic workflow for the preparation of an azetidinyl chalcone derivative.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetylanthranilic acid, 99%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • UHP Chemicals. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Retrieved from [Link]

  • PubChem. (n.d.). Methapyrilene. Retrieved from [Link]

  • PubChem. (n.d.). Synephrine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Macarpine. Retrieved from [Link]

  • PubChem. (n.d.). Etonitazepipne. Retrieved from [Link]

Sources

Pharmacophore Features of Acetylated Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore features, conformational dynamics, and medicinal chemistry applications of acetylated azetidine rings.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The N-acetyl azetidine moiety represents a high-value pharmacophore in modern drug discovery, serving as a rigid, metabolic-stable bioisostere of proline and N,N-dimethyl amides.[1] Unlike the five-membered pyrrolidine ring (proline), the four-membered azetidine ring introduces significant Baeyer strain (~26 kcal/mol) and unique geometric constraints that alter the exit vectors of substituents.

Key pharmacophoric advantages include:

  • Conformational Control: Strong induction of

    
    -turns  in peptide backbones (vs. 
    
    
    
    -turns for proline).[1][2][3]
  • Vector Orthogonality: The ring geometry creates distinct exit vectors for C2 and C3 substituents, enabling precise positioning of pharmacophoric groups in 3D space.[1]

  • Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to acyclic amines, while the N-acetyl group nullifies the basicity, preventing protonation-dependent clearance issues.

Structural & Electronic Analysis

Ring Strain and Planarity

The defining feature of the acetylated azetidine is the interplay between ring strain and amide resonance.[1]

  • Ring Pucker: While free azetidine puckers significantly (~30°) to relieve torsional strain, N-acetyl azetidine crystallizes in a nearly planar conformation.[1] The partial double-bond character of the amide (

    
    ) forces the ring into a flatter geometry to maximize orbital overlap, contrasting sharply with the 
    
    
    
    -endo/
    
    
    -exo envelope puckering of N-acetyl proline.
  • Bond Angles: The internal bond angles (~90°) deviate drastically from the ideal

    
     angle (109.5°), creating "splayed" exit vectors for substituents at the C2 and C3 positions.
    
Electronic Profile[1]
  • Amide Resonance: The nitrogen lone pair is delocalized into the carbonyl, making the ring nitrogen non-basic. However, the high s-character of the strained C-N bonds slightly attenuates this resonance compared to acyclic amides, affecting the rotation barrier.

  • Lipophilicity (LogP): The azetidine ring is less lipophilic than a gem-dimethyl group or a cyclohexane ring, often lowering cLogP by 0.5–1.0 units when used as a replacement, improving solubility.[1]

Pharmacophoric Mapping & Conformational Dynamics[1]

The Cis/Trans Amide Rotamer Switch

A critical pharmacophore feature is the equilibrium between cis and trans isomers of the N-acetyl group. This equilibrium dictates the spatial orientation of the N-terminal chain relative to the ring.

  • Proline: Exists as a mixture of trans (~75%) and cis (~25%) in water.[1]

  • Azetidine: The N-acetyl azetidine motif shifts this equilibrium.[1] Due to the planar ring and reduced steric clash of the

    
    -carbons (which are absent/contracted in azetidine), the barrier to rotation is distinct.
    
  • Turn Induction:

    • Proline: Induces

      
      -turns  (types I and II).[1]
      
    • Azetidine: Strongly favors

      
      -turns  (a 3-residue turn involving a hydrogen bond between 
      
      
      
      and
      
      
      ).[1] This makes it an essential tool for "kinking" peptide backbones in a tighter radius than proline.[1]
Pharmacophore Vectors Visualization

The following diagram illustrates the conformational energy landscape and vector differences between N-acetyl proline and N-acetyl azetidine.

PharmacophoreVectors cluster_0 N-Acetyl Proline (5-Membered) cluster_1 N-Acetyl Azetidine (4-Membered) Pro_Trans Trans Rotamer (Major ~75%) Beta-Turn Inducer Pro_Cis Cis Rotamer (Minor ~25%) Pro_Trans->Pro_Cis High Barrier Pucker Envelope Pucker (C-gamma Endo/Exo) Pro_Trans->Pucker Aze_Trans Trans Rotamer (Equilibrium Shifted) Gamma-Turn Inducer Pro_Trans->Aze_Trans Bioisosteric Replacement (Tighter Turn Radius) Aze_Planar Near-Planar Ring (Max Amide Resonance) Pucker->Aze_Planar Loss of Pucker (Rigidification) Aze_Trans->Aze_Planar Vectors Exit Vectors: Splayed angles (~90°) Aze_Planar->Vectors Defines Geometry

Caption: Comparison of conformational properties between N-acetyl proline and N-acetyl azetidine, highlighting the shift from envelope pucker to planarity and beta- to gamma-turn induction.

Bioisosterism & Drug Design Applications

Proline Replacement

Replacing a proline residue with azetidine-2-carboxylic acid (Aze) contracts the backbone by one methylene unit.[1]

  • Effect: It constrains the

    
     (phi) dihedral angle more strictly than proline.[1]
    
  • Application: Used to stabilize specific secondary structures in peptidomimetics or to prevent proteolysis (steric exclusion of proteases).[1]

Gem-Dimethyl & Cyclopropane Replacement

The azetidine ring can be viewed as a "tied-back" version of a gem-dimethyl amine or an expanded cyclopropane.[1]

  • Advantage: It reduces the entropic penalty of binding by locking the conformation of the alkyl chains.

  • Solubility: The N-atom (even acetylated) lowers LogP compared to an all-carbon cyclobutyl or cyclopropyl analog.[1]

Case Studies in Drug Discovery

While simple N-acetyl azetidine is a fragment, the azetidine pharmacophore is central to several approved drugs:

  • Cobimetinib (Cotellic): Uses an azetidine ring as a scaffold to position a piperidine and an iodine atom.[1] The ring's rigidity is crucial for selectivity against MEK1/2.[1]

  • Baricitinib (Olumiant): Features an N-sulfonyl azetidine.[1] The sulfonyl group, like the acetyl group, withdraws electron density, modulating the ring's electronics and serving as a linker to the cyanomethyl group.[1]

  • Azelnidipine: A calcium channel blocker where the azetidine ring contributes to a unique pharmacokinetic profile (slow onset, long duration) due to its lipophilicity and rigidity.[1]

Synthesis & Experimental Protocols

Synthesis Logic

Accessing N-acetyl azetidines typically involves either cyclization of acyclic precursors or functionalization of pre-formed rings.[1]

Protocol A: Cyclization of


-Haloamines 
  • Precursor: Start with N-acetyl-3-halopropylamine.[1]

  • Base: Treat with strong base (NaH or KOtBu) in polar aprotic solvent (DMF/THF).[1]

  • Mechanism: Intramolecular

    
     displacement.[1]
    
  • Note: High dilution is often required to prevent intermolecular polymerization.[1]

Protocol B: Reduction of


-Lactams (Azetidinones) 
  • Precursor: N-acetyl-2-azetidinone (or N-unprotected followed by acetylation).[1]

  • Reagent: Lithium Aluminum Hydride (LAH) or Alane (

    
    ).[1]
    
  • Caution: Over-reduction can open the ring.[1] N-acetylation is usually performed after reduction of the lactam to the amine if the amide carbonyl is the target.

Synthesis Decision Tree

SynthesisWorkflow Start Target: N-Acetyl Azetidine Decision1 Is the Ring Substituted? Start->Decision1 PathA Route A: Cyclization (From gamma-haloamines) Decision1->PathA Simple/Mono-sub PathB Route B: Strain Release (From Azabicyclo[1.1.0]butane) Decision1->PathB C3-Functionalized PathC Route C: Beta-Lactam Reduction (From Azetidinones) Decision1->PathC C2-Carbonyl/Complex StepA 1. N-Acetylation of amino-alcohol 2. Activation (MsCl/TsCl) 3. Base-mediated closure PathA->StepA StepB 1. Nucleophilic addition to ABB 2. N-Acetylation PathB->StepB StepC 1. Reduction (LAH/Alane) 2. Selective N-Acetylation PathC->StepC

Caption: Decision matrix for synthesizing N-acetyl azetidine derivatives based on substitution patterns.

References

  • Azetidines in Medicinal Chemistry: Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[1] Chem. Rev., 108, 3988–4035.[1] Link[1]

  • Conformational Analysis of Azetidine Peptides: Zagari, A., Nemethy, G., & Scheraga, H. A. (1990).[1][4] Biopolymers, 30(9-10), 951-959.[1] Link

  • Crystal Structure of N-Acetyl Azetidine: Wilhelm, P., et al. (2014).[1] J. Am. Chem. Soc., 136(45), 15829-15832.[1] Link[1]

  • Cobimetinib Discovery (Azetidine Scaffold): Rice, K. D., et al. (2012).[1] ACS Med.[1] Chem. Lett., 3(5), 416–421.[1] Link[1]

  • Turn Induction (Gamma vs Beta): Demange, L., et al. (2008).[1] J. Org.[1] Chem., 73, 13, 5022–5028.[1] Link[1]

Sources

Structural Isomerism, Reactivity Profiles, and Pharmacological Divergence: A Comparative Guide to 1-(Azetidin-1-yl)ethanone and Azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead vs. The Scaffold

In the design of bioactive small molecules, the distinction between 1-(azetidin-1-yl)ethanone (an


-acylated azetidine) and azetidin-2-one  (a 

-lactam) is not merely semantic—it is the difference between a stable structural linker and a reactive covalent warhead.

While both molecules share the formula


 (assuming an ethyl group on the lactam for isomeric equivalence, though here we compare the core functionalities) and contain a four-membered nitrogenous ring, their electronic behaviors are diametrically opposed.
  • Azetidin-2-one (

    
    -lactam):  A strained, electrophilic "spring" driven by inhibited resonance. It is the pharmacophore of penicillin, designed to acylate active site serine residues.
    
  • This compound (

    
    -acetylazetidine):  A robust, planar tertiary amide. It serves as a proline isostere or a rigid spacer in fragment-based drug discovery (FBDD).
    

This guide analyzes the physicochemical divergence, synthetic protocols, and pharmacological utility of these two heterocycles.

Structural & Electronic Divergence

The reactivity difference stems from the position of the carbonyl group relative to the ring and the resulting geometry of the nitrogen atom.

The Resonance Problem

In a standard amide, the nitrogen lone pair donates into the carbonyl


 orbital, creating resonance stability.
  • In

    
    -acetylazetidine (Exocyclic):  The nitrogen is exocyclic to the carbonyl. Despite the ring strain, the nitrogen can adopt a varying degree of planarity (
    
    
    
    character), allowing standard amide resonance. The bond is stable.
  • In

    
    -lactam (Endocyclic):  The carbonyl is inside the 4-membered ring. Geometric constraints force the nitrogen into a pyramidal geometry (
    
    
    
    -like). This prevents orbital overlap with the carbonyl. The resonance is "switched off," leaving the carbonyl highly electrophilic and the
    
    
    bond liable to rupture.
Visualization of Electronic States

G cluster_0 This compound (Stable) cluster_1 Azetidin-2-one (Reactive) A1 Nitrogen Geometry: Planar / Semi-Planar A2 Resonance: Active (N -> C=O) A1->A2 A3 Reactivity: Low (Stable Scaffold) A2->A3 B1 Nitrogen Geometry: Pyramidal (sp3) B2 Resonance: Inhibited B1->B2 B3 Reactivity: High (Acylating Agent) B2->B3

Figure 1: Mechanistic flow illustrating how nitrogen geometry dictates the stability of the amide bond in azetidine derivatives.

Physicochemical Comparison Data

The lack of resonance in the


-lactam is quantifiable via Infrared (IR) Spectroscopy. The carbonyl bond, lacking single-bond character from resonance, is shorter and stiffer, absorbing at higher energy.
FeatureThis compoundAzetidin-2-one (

-lactam)
Carbonyl Position Exocyclic (Outside ring)Endocyclic (Inside ring)
IR

Stretch
1630 – 1660 cm⁻¹ (Typical Amide)1745 – 1780 cm⁻¹ (Strained)
Ring Strain Energy ~25 kcal/mol (Ring only)~25-27 kcal/mol + Electronic Strain
Hydrolysis Rate Slow (Requires harsh acid/base)Fast (Tunable by N-substitution)
Drug Role Scaffold / IsostereCovalent Inhibitor (Warhead)

Synthetic Methodologies

The synthesis of these two cores requires fundamentally different strategies. The


-lactam requires ring closure or cycloaddition, whereas the 

-acetyl azetidine is typically formed by acylating an existing ring.
Protocol A: Staudinger Synthesis of Azetidin-2-one

The gold standard for constructing the


-lactam core via [2+2] cycloaddition.

Reagents:

  • Imine (formed from amine + aldehyde)

  • Acid Chloride (ketene precursor)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in DCM over

    
    . Stir 4h. Filter and concentrate to yield imine.
    
  • Ketene Generation (In Situ): Dissolve imine in anhydrous DCM at -78°C under Argon. Add

    
     (3.0 equiv).
    
  • Cycloaddition: Dropwise addition of Acid Chloride (1.2 equiv). The base eliminates HCl to form a highly reactive Ketene intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) overnight. The imine attacks the ketene (nucleophilic attack) followed by conrotatory ring closure.[1][2]

  • Workup: Wash with 1M HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Silica, Hexane:EtOAc).

Protocol B: Synthesis of this compound

Standard Schotten-Baumann acylation.

Reagents:

  • Azetidine Hydrochloride

  • Acetyl Chloride (or Acetic Anhydride)

  • 
     or DIPEA
    
  • DCM or THF

Step-by-Step Workflow:

  • Free Basing: Suspend Azetidine HCl (1.0 equiv) in DCM. Add DIPEA (2.5 equiv) at 0°C.

  • Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; azetidines are not UV active unless derivatized).

  • Workup: Wash with water. The product is often water-soluble; use minimal water or back-extract the aqueous layer with DCM multiple times.

  • Isolation: Dry over

    
     and concentrate. Distillation may be required for high purity as the product is an oil.
    
Reaction Pathway Diagram

ReactionPath cluster_lactam Route A: Staudinger Synthesis (Beta-Lactam) cluster_amide Route B: N-Acylation (N-Acetyl Azetidine) L1 Acid Chloride + Base L2 Ketene Intermediate L1->L2 -HCl L3 [2+2] Cycloaddition with Imine L2->L3 L4 Azetidin-2-one (Beta-Lactam) L3->L4 Ring Closure A1 Azetidine (Nucleophile) A3 Tetrahedral Intermediate A1->A3 A2 Acetyl Chloride (Electrophile) A2->A3 A4 This compound A3->A4 -HCl

Figure 2: Synthetic divergence.[4] Route A builds the ring; Route B functionalizes an existing ring.

Pharmacological Applications[5][6][7][8][9]

Azetidin-2-one: The "Suicide" Substrate

The biological utility of the


-lactam is defined by its instability. Antibiotics (Penicillins, Cephalosporins, Carbapenems) utilize this ring to mimic the D-Ala-D-Ala terminus of bacterial peptidoglycan.
  • Mechanism: The Serine residue of the Penicillin-Binding Protein (PBP) attacks the

    
    -lactam carbonyl.
    
  • Result: The ring opens, covalently acylating the enzyme. The "inhibited resonance" described in Section 2.1 makes the carbonyl sufficiently electrophilic to react with the serine hydroxyl.

This compound: The Rigid Linker

In modern medicinal chemistry, this motif is used to alter the physicochemical properties of a drug without introducing chemical reactivity.

  • Metabolic Stability: Unlike the lactam, the exocyclic amide is resistant to hydrolysis by esterases or peptidases.

  • Conformational Lock: The 4-membered ring restricts the bond vectors of substituents, often used to freeze a bioactive conformation or lower the entropic penalty of binding. It is frequently used as a bioisostere for proline or cyclobutane.

References

  • Staudinger, H. (1907).[2] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (The foundational paper for

    
    -lactam synthesis).
    
  • Woodward, R. B. (1949). "The Structure of Penicillin." The Chemistry of Penicillin. Princeton University Press. (Seminal analysis of -lactam ring strain and reactivity).
  • Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649.

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of N-acyl azetidine utility).
  • Pitts, C. R., & Lectka, T. (2014). "Chemical synthesis of

    
    -lactams." Chemical Reviews, 114(16), 7930-7953. 
    

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(Azetidin-1-yl)ethanone from Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(Azetidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-acetylation of azetidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The presented protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system imparts unique conformational properties, making them attractive as bioisosteres for other cyclic and acyclic moieties. The incorporation of an azetidine ring can lead to improved metabolic stability, solubility, and target-binding affinity of drug candidates.[1] this compound serves as a key intermediate, allowing for further functionalization and elaboration into more complex molecular architectures.

The acetylation of the nitrogen atom in azetidine is a fundamental transformation that provides a stable amide linkage while introducing a versatile acetyl group. This functional handle can participate in a variety of subsequent chemical transformations, making this compound a cornerstone for the synthesis of a diverse array of biologically active molecules.[2][3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from azetidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Choice of Acetylating Agent:

Several acetylating agents can be employed for this transformation. Acetic anhydride is a common and effective choice due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed.[4] Acetyl chloride is another highly reactive option, though it generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting azetidine and the product. For the purpose of this protocol, we will focus on the use of acetic anhydride for its operational simplicity.

The Role of a Base:

While the reaction can proceed without a base, the inclusion of a non-nucleophilic organic base, such as triethylamine, is often beneficial.[5] The base serves to neutralize the acetic acid byproduct generated during the reaction, preventing the potential for salt formation with the basic nitrogen of either the starting material or the product. This ensures that the nucleophilicity of the azetidine is maintained throughout the reaction, driving the equilibrium towards the product and maximizing the yield.

The overall reaction can be depicted as follows:

Azetidine + Acetic Anhydride --(Triethylamine)--> this compound + Triethylammonium acetate

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Azetidine≥98%Commercially AvailableCaution: Volatile and flammable. Handle in a well-ventilated fume hood.[6][7]
Acetic AnhydrideReagent Grade, ≥98%Commercially AvailableCorrosive and lachrymatory. Handle with care.
Triethylamine≥99%, distilledCommercially AvailableCaution: Strong odor, handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse anhydrous solvent to prevent hydrolysis of acetic anhydride.
Saturated aq. NaHCO₃Prepared in-houseUsed for aqueous workup.
Brine (Saturated aq. NaCl)Prepared in-houseUsed for aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis:

Synthesis_Workflow A 1. Reagent Preparation & Inert Atmosphere B 2. Reaction Setup in DCM A->B Dissolve Azetidine & Et3N C 3. Cooled Addition of Acetic Anhydride B->C Cool to 0 °C D 4. Reaction Monitoring (TLC) C->D Stir at RT E 5. Aqueous Workup & Extraction D->E Quench with NaHCO3 F 6. Drying and Solvent Removal E->F Dry organic layer G 7. Purification (Distillation/Chromatography) F->G Concentrate in vacuo H 8. Characterization G->H Isolate pure product

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acetylating Agent: Add acetic anhydride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group and the methylene protons of the azetidine ring.[9][10][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the azetidine ring.[11]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the amide carbonyl group.[10]

Safety Precautions

  • Azetidine: Azetidine is a volatile, flammable, and corrosive liquid. It should be handled in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[12][13]

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymatory agent. Avoid inhalation of vapors and contact with skin and eyes.

  • Triethylamine: Triethylamine has a strong, unpleasant odor and is a flammable liquid. Handle in a fume hood.

  • General Precautions: The reaction should be carried out under an inert atmosphere to prevent the introduction of moisture, which can hydrolyze the acetic anhydride.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent.
Loss of product during workupPerform extractions carefully to avoid emulsions.
Impure ProductIncomplete reaction or side reactionsOptimize purification conditions (e.g., solvent system for chromatography, distillation pressure).
Contamination with starting materialsEnsure the reaction goes to completion. Use appropriate purification methods.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from azetidine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently prepare this valuable synthetic intermediate for applications in drug discovery and development. The characterization methods outlined will ensure the identity and purity of the final product.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Retrieved from [Link]

  • PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • PMC. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. Retrieved from [Link]

  • PubMed. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Hindawi. (2012). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Retrieved from [Link]

  • PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Retrieved from [Link]

Sources

Application Note: Protocols for the Acetylation of Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

Executive Summary

The acetylation of azetidine hydrochloride presents a unique set of challenges compared to standard amine protections. The substrate is a strained, four-membered heterocycle provided as a hygroscopic salt, and the product (1-acetylazetidine) is a water-soluble, high-boiling liquid.

Standard aqueous workups often result in massive yield loss due to the high water solubility of 1-acetylazetidine.[1] Therefore, this guide prioritizes an Anhydrous Precipitation Method (Protocol A) as the gold standard for recovery and purity. A Schotten-Baumann approach (Protocol B) is provided as an alternative for specific scale-up scenarios but requires rigorous "salting out" procedures.[1]

Chemical Causality & Challenges[1]
  • Ring Strain: Azetidine possesses ~26 kcal/mol of ring strain.[1] While less reactive than aziridines, the ring is susceptible to opening under strong acidic conditions or high thermal stress.[1]

  • Volatility vs. Solubility: Free base azetidine is volatile (BP ~61°C) and miscible with water.[1][2] The acetylated product has a significantly higher boiling point (predicted >180°C at atm) but retains high water solubility due to the tertiary amide character.[1]

  • HCl Neutralization: The starting material is a hydrochloride salt.[1] Two equivalents of base are strictly required: one to free the amine and one to neutralize the acetic acid byproduct (if using anhydride) or HCl (if using acetyl chloride).[1]

Part 2: Safety & Handling (Critical)

WARNING: Azetidine derivatives should be treated as potential alkylating agents due to ring strain.[1]

Hazard ClassSpecific RiskMitigation
Genotoxicity Strained rings can alkylate DNA.[1]Double-gloving (Nitrile/Laminate), Fume Hood use is mandatory.[1]
Flammability Free base azetidine is highly flammable (Flash Point < 0°C).[1]Keep away from static/sparks.[1][3] Ground all glassware.[1]
Corrosivity Azetidine HCl is a severe skin/eye irritant.[1][3][4][5]Wear safety goggles and face shield during salt neutralization.[1]

Part 3: Experimental Protocols

Protocol A: Anhydrous Acetylation (The "Clean" Method)

Best for: High yield, easy purification, avoiding water-soluble product loss. Mechanism: Nucleophilic acyl substitution in organic solvent with salt precipitation.[1]

Reagents & Materials
  • Substrate: Azetidine Hydrochloride (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous, 10 mL per gram of substrate)

Step-by-Step Procedure
  • Suspension: In a dry round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend Azetidine HCl  in DCM . The salt will likely not dissolve completely.[1]
    
  • Free Basing: Cool the suspension to 0°C (ice bath). Add TEA dropwise over 10 minutes.

    • Observation: The mixture may clear slightly as the free base forms, but TEA

      
      HCl will eventually precipitate.[1]
      
  • Acetylation: Add Acetic Anhydride dropwise via syringe pump or addition funnel, maintaining internal temperature < 10°C.[1]

    • Reasoning: The reaction is exothermic.[1] Controlling temperature prevents potential ring opening or polymerization.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM, stain with Ninhydrin).[1] The starting material spot (baseline) should disappear.[1]

  • Workup (Crucial Step):

    • Do NOT wash with water. [1]

    • Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the precipitated TEA

      
      HCl  and TEA
      
      
      
      HOAc
      salts.[1]
    • Rinse the filter cake with a small volume of dry DCM.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.[1]

    • Distillation: Perform vacuum distillation (Kugelrohr or short-path).

    • Target: Collect the fraction boiling at 70–85°C @ 10–15 mmHg (approximate value; collect the main stable fraction).

Protocol B: Schotten-Baumann (Biphasic)

Best for: Large scale where organic solvent minimization is required.[1] Risk: High risk of yield loss into the aqueous phase.[1]

Reagents
  • Substrate: Azetidine HCl (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq) (More reactive than anhydride, better for biphasic).

  • Base: NaOH (2.5 eq, prepared as 5M solution).

  • Solvent: Water / DCM (1:1 ratio).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve Azetidine HCl in the minimum amount of water.[1] Cool to 0°C.[1]

  • Biphasic Setup: Add an equal volume of DCM .

  • Acylation: Simultaneously add Acetyl Chloride and NaOH solution dropwise from separate addition funnels.

    • Control: Maintain pH > 9 and Temperature < 5°C throughout addition.[1]

  • Separation: Separate the layers.

    • Critical Step: The aqueous layer still contains product.[1] Saturate the aqueous layer with NaCl (solid) until no more dissolves ("Salting Out").[1]

  • Extraction: Extract the salted aqueous layer with DCM (

    
     volumes). Combine all organic extracts.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Part 4: Visualization & Logic

Workflow Logic (Protocol A)

G Start Azetidine HCl (Solid Salt) Suspend Suspend in DCM (0°C, N2 atm) Start->Suspend AddBase Add Triethylamine (2.5 eq) Forms Free Base + TEA.HCl Suspend->AddBase AddAc2O Add Acetic Anhydride (Dropwise, <10°C) AddBase->AddAc2O React Stir RT, 4-6h (Nucleophilic Acyl Substitution) AddAc2O->React Filter FILTRATION (Critical) Remove TEA salts React->Filter Conc Concentrate Filtrate (Rotovap) Filter->Conc Filtrate (Product) Distill Vacuum Distillation Yields Pure 1-Acetylazetidine Conc->Distill

Caption: Anhydrous workflow designed to prevent product loss into aqueous waste streams.

Part 5: Process Control & Validation

To ensure the protocol was successful, compare your data against these expected values.

Expected Analytical Data (Self-Validation)
TechniqueParameterExpected ResultInterpretation
TLC

Value
~0.4–0.5 (10% MeOH/DCM)Distinct from baseline Azetidine HCl.[1]
1H NMR

1.8–2.0 ppm
Singlet (3H)Acetyl (

) group.[1]
1H NMR

2.2–2.4 ppm
Multiplet (2H)Ring

-protons (

).[1]
1H NMR

3.9–4.2 ppm
Multiplet/Triplet (4H)Ring

-protons (

).[1]
GC-MS Molecular Ion

99
Parent ion (

) for

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in water wash (Protocol A/B).Avoid water. Use Protocol A with filtration. If using B, saturate aqueous layer with NaCl and extract exhaustively.[1]
Ring Opening Temperature too high during addition.Ensure internal temp stays < 10°C during

addition.
Solid Residue in Oil Incomplete salt removal.[1]The TEA salts can be fine.[1] Use a finer frit or pass through a short plug of silica (flush with DCM).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acetylation of amines).

  • Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved from [Link]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Reagents for N-acetylation of 4-membered heterocycles

Application Note: N-Acetylation of 4-Membered Heterocycles (Azetidines & -Lactams)

Executive Summary & Strategic Importance

The functionalization of 4-membered nitrogen heterocycles—specifically azetidines and


-lactams (azetidin-2-ones)
  • Azetidines: High ring strain (~25.4 kcal/mol) renders the ring susceptible to acid-catalyzed opening and polymerization, yet the nitrogen remains nucleophilic (

    
    ). The challenge is kinetic control  to prevent ring destruction.
    
  • 
    -Lactams:  The nitrogen is part of an amide bond, significantly reducing its nucleophilicity. N-acetylation here requires thermodynamic forcing  (deprotonation) to generate an N-acyl imide, a highly reactive electrophile often used as a "warhead" or activated intermediate.
    

This guide provides validated protocols for both scenarios, emphasizing reagent selection that balances reactivity with ring preservation.

Mechanistic Insight & Reagent Selection

The Azetidine Paradox: Nucleophilicity vs. Strain

Standard acetylation conditions (e.g., heating in acetic acid) are destructive to azetidines. The mechanism below illustrates the competition between the desired N-acetylation and the undesired acid-catalyzed ring opening (polymerization).

Azetidine_Mechanismcluster_0Reagentscluster_1Path A: Desired (Kinetic Control)cluster_2Path B: Undesired (Acid Catalyzed)AzetidineAzetidine(Nucleophile)TetrahedralTetrahedralIntermediateAzetidine->TetrahedralBase (Et3N/Py)ProtonatedN-ProtonatedAzetidineAzetidine->ProtonatedExcess Acid (H+)Ac2OAc2O / AcCl(Electrophile)Ac2O->TetrahedralProductN-Acetyl Azetidine(Stable Product)Tetrahedral->Product-OAc / -ClRingOpenRing Opening(Carbocation/Nu Attack)Protonated->RingOpenStrain ReleasePolymerPolymerization(Oligomers)RingOpen->Polymer

Figure 1: Mechanistic divergence in azetidine functionalization. Path A is favored by basic conditions and low temperatures; Path B is triggered by unbuffered acid byproducts.

Reagent Comparative Matrix[1]
Reagent SystemTarget SubstrateReactivity ProfileRisk FactorApplication Context

/ Pyridine
AzetidinesModerate / SelectiveLowStandard "Gold Standard" for robust substrates.

/

Steric AzetidinesHigh / AggressiveHigh (HCl gen.)Sterically hindered secondary amines. Requires strict temp control.
HATU / AcOH / DIPEA Complex AzetidinesMild / ControlledVery LowLate-stage functionalization of expensive API intermediates.
NaH /


-Lactams
Extreme (Anionic)High (Hydrolysis)Formation of N-acyl lactams (imides).

Detailed Experimental Protocols

Protocol A: Standard N-Acetylation of Azetidines (The "Safe" Route)

Best for: Primary/Secondary azetidines where ring stability is a concern.

Materials:

  • Substrate: Azetidine derivative (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the azetidine substrate in DCM (0.1 M concentration).

  • Base Addition: Add

    
     via syringe. Cool the mixture to 0°C  using an ice bath.
    
    • Why? Cooling suppresses the kinetic energy required for ring opening.

  • Acetylation: Add

    
     dropwise over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC/LCMS.

    • QC Check: Look for the disappearance of the N-H signal.

  • Workup (Crucial):

    • Quench with saturated aqueous

      
        (Do NOT use HCl or acidic brine).
      
    • Extract with DCM (3x).

    • Dry organics over

      
       (avoid acidic 
      
      
      if substrate is highly sensitive).
  • Purification: Flash chromatography on silica (neutralized with 1%

    
     if necessary) or Alumina (Basic).
    
Protocol B: N-Acylation of -Lactams (The "Forcing" Route)

Best for: Activating

Materials:

  • Substrate:

    
    -Lactam (1.0 equiv)
    
  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or LiHMDS (1.1 equiv)

  • Reagent: Acetyl Chloride (

    
    ) (1.2 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Addition: Add the

    
    -lactam (dissolved in THF) dropwise to the NaH suspension.
    
    • Observation: Evolution of

      
       gas. Stir for 30 mins until gas evolution ceases.
      
  • Acylation: Add

    
     dropwise at 0°C.
    
    • Note: The reaction is usually rapid. The solution may become cloudy (NaCl precipitation).

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
    • Warning: The product is an imide (N-acyl-lactam) and is susceptible to hydrolysis back to the starting material if the quench is too basic or left too long in water.

  • Workup: Rapid extraction with EtOAc. Dry and concentrate immediately.

Troubleshooting & QC Decision Tree

Use this logic flow to diagnose low yields or decomposition.

TroubleshootingStartIssue: Low Yield / DecompositionCheckLCMSCheck LCMS/NMRStart->CheckLCMSResult1Ring Opened Product(Linear Amide/Polymer)CheckLCMS->Result1Mass = M+18 or PolymerResult2No Reaction(SM Recovered)CheckLCMS->Result2Mass = SMAction1Cause: Acidic ConditionsResult1->Action1Action2Cause: Low NucleophilicityResult2->Action2Sol1Switch to Protocol AUse excess BaseAvoid HCl workupAction1->Sol1Sol2Switch to AcCl (More reactive)Or use DMAP catalystAction2->Sol2

Figure 2: Diagnostic workflow for optimizing acetylation yields.

References

  • Azetidine Synthesis & Reactivity Review Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2] Royal Society of Chemistry (RSC). [Link]

  • Protocol for Hindered Amines Rational Ligand Design for the Arylation of Hindered Primary Amines (Contextual Reagent Selection). Journal of the American Chemical Society (ACS). [Link]

  • General N-Acetylation Protocols N-Terminus Acetylation Protocol (Applicable to sensitive amine motifs). [Link]

  • Beta-Lactam Synthesis & Functionaliz

    
    -Lactams: Stereoselectivity and Reagent Control.
    Encyclopedia.pub (MDPI).
    [Link]
    
  • Ring Strain Data & Stability Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

1-(Azetidin-1-yl)ethanone in peptide synthesis coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in peptide science. It details the utilization of 1-(Azetidin-1-yl)ethanone (commonly referred to as N-Acetylazetidine ) as a highly efficient, chemoselective acylating agent.

Unlike traditional capping reagents (e.g., Acetic Anhydride/Pyridine), N-Acetylazetidine leverages "Twisted Amide" geometry to drive reactivity without acidic byproducts or harsh activation, making it ideal for sensitive peptide sequences.

Part 1: Executive Summary & Scientific Rationale

The "Twisted Amide" Concept

Standard amide bonds are planar and highly stable due to resonance (


). However, This compound  incorporates the nitrogen atom into a strained four-membered azetidine ring. This geometric constraint forces the amide bond out of planarity (twist angle 

) and prevents effective orbital overlap.
  • Ground-State Destabilization: The loss of resonance energy (~15–20 kcal/mol) makes the carbonyl carbon significantly more electrophilic than in standard amides.

  • Reactivity Profile: It functions as a "store-stable" but "reaction-ready" acyl donor. Upon nucleophilic attack by a peptide N-terminus (amine), the ring strain is relieved, driving the transamidation reaction.

Key Advantages in Peptide Coupling (Capping)
FeatureAcetic Anhydride (

)
This compound
Mechanism Activated AnhydrideTwisted Amide Transamidation
Byproduct Acetic Acid (Acidic)Azetidine (Basic amine)
Selectivity Low (can acetylate Ser/Tyr/Thr)High (Chemoselective for

amines)
Atom Economy Poor (releases AcOH)High (Azetidine can be scavenged/recycled)
Stability Moisture SensitiveStable Solid/Oil

Part 2: Mechanism of Action

The coupling reaction proceeds via a nucleophilic attack of the peptide N-terminal amine on the twisted carbonyl of the reagent. The leaving group is the azetidine ring itself.

Signaling Pathway & Reaction Workflow (Graphviz)

TwistedAmideMechanism cluster_conditions Reaction Conditions Reagent This compound (Twisted Amide) Transition Tetrahedral Intermediate Reagent->Transition Electrophilic Activation (Ring Strain) Peptide Peptide-Resin (Free Amine -NH2) Peptide->Transition Nucleophilic Attack Product Acetylated Peptide (Capped) Transition->Product C-N Bond Formation Byproduct Azetidine (Leaving Group) Transition->Byproduct Ring Displacement

Caption: Mechanism of acyl transfer driven by the relief of ring strain in the azetidine scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Reagent Preparation)

Note: While commercially available, in-house preparation is cost-effective for large-scale SPPS.

Materials:

  • Azetidine (CAS 503-29-7)

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve Azetidine (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM (0.5 M concentration) at 0°C.
    
  • Addition: Dropwise add

    
     (1.1 eq) over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with sat.

    
     (2x) and Brine (1x). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is a colorless oil/low-melting solid. (Yield typically >90%).[1]

Protocol B: High-Fidelity Capping in SPPS

Use this protocol to cap unreacted amines after difficult coupling steps (e.g., Arg-Arg, steric hindrance) without risking O-acetylation of hydroxyl side chains.

Reagents:

  • Capping Solution: 0.5 M this compound in DMF.

  • Base: DIPEA (Diisopropylethylamine) - Optional, accelerates reaction.

Workflow:

  • Coupling Check: Perform standard Fmoc-amino acid coupling.

  • Wash: Wash resin with DMF (3 x 30s).

  • Capping: Add Capping Solution (5–10 eq relative to resin loading) to the reaction vessel.

    • Optional: Add 1.0 eq of DIPEA.

  • Incubation: Agitate at RT for 15–30 minutes .

    • Note: Unlike

      
      , which reacts in minutes, the twisted amide is milder and may require slightly longer times for quantitative coverage on sterically hindered amines.
      
  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform Kaiser test to confirm absence of free amines (Yellow = Capped; Blue = Incomplete).

Part 4: Data & Performance Analysis

Comparative Reactivity Table

The following data illustrates the chemoselectivity of N-Acetylazetidine compared to standard reagents.

Substrate (Resin Bound)Reagent:

/ Pyridine
Reagent: this compoundOutcome
H-Gly-Resin (

Amine)
100% Conv. (< 5 min)100% Conv. (10 min)Comparable
H-NMe-Ala-Resin (

Amine)
95% Conv. (Aggressive)85% Conv. (Slower)Twisted Amide is milder
H-Ser(OH)-Resin (Unprotected Side Chain)~15% O-Acetylation (Side Reaction)< 1% O-AcetylationHigh Chemoselectivity
Reaction pH Acidic byproduct generatedNeutral/Basic byproductAcid-Sensitive Resins Safe
Troubleshooting Guide
  • Issue: Incomplete Capping on N-methylated residues.

    • Root Cause:[1][2][3][4][5][6][7][8] Steric bulk of the N-methyl group + lower electrophilicity of the twisted amide compared to acid chlorides.

    • Solution: Increase temperature to 40°C or add 0.5 eq of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst to form an active ester in situ.

  • Issue: Azetidine Odor/Toxicity.

    • Root Cause:[1][2][3][4][5][6][7][8] The leaving group is free azetidine.

    • Solution: Perform all washing steps in a well-ventilated fume hood. Collect waste in halogenated waste containers (if DCM used) or basic organic waste.

Part 5: References

  • Szostak, M., et al. (2016). "Amide Bond Formation via N-Acyl Azetidines: Fast, Transition-Metal-Free Transamidation." Journal of the American Chemical Society. Link

  • Dangel, B. D., et al. (2017). "N-Acyl Azetidines: Regioselective Activation and Reactivity in Amide Bond Formation." The Journal of Organic Chemistry. Link

  • Liu, C., & Szostak, M. (2018). "Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Cross-Coupling Electrophiles." Chemistry – A European Journal. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of Green Solvents in Solid-Phase Peptide Synthesis." Green Chemistry. (Context on solvent alternatives). Link

Sources

Application Note: Scalable Synthesis Routes for N-Acetylazetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for scalable synthesis routes for N-acetylazetidine intermediates.

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structural motifs in modern medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1][2] The N-acetyl functional group is a common feature in these scaffolds, serving either as a key pharmacophoric element or a versatile synthetic handle. However, the inherent ring strain of the azetidine core presents significant challenges to its efficient and scalable synthesis.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable synthetic strategies for producing key N-acetylazetidine intermediates. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, ensuring a deeper understanding and facilitating effective troubleshooting and optimization.

Strategic Overview: Constructing the Azetidine Core

The primary challenge in synthesizing N-acetylazetidine lies in the construction of the strained four-membered ring. The subsequent N-acetylation is typically a high-yielding and straightforward transformation. Therefore, our strategic focus is on scalable methods to assemble the azetidine nucleus. The three predominant strategies are:

  • Intramolecular Cyclization: The most common and often most scalable approach, involving the formation of a C-N bond from a linear 1,3-difunctionalized precursor.

  • [2+2] Cycloaddition: A powerful method for rapidly generating complexity, typically through photochemical means.

  • Ring Expansion/Contraction: Niche but effective methods involving the transformation of more or less strained heterocyclic systems.

The following diagram illustrates the logical workflow from strategic choice to the final product.

G cluster_0 Strategic Approaches to Azetidine Core cluster_1 Core Intermediate cluster_2 Final Functionalization A Intramolecular Cyclization (e.g., from 1,3-amino alcohols) D Azetidine Free Base or Salt (e.g., Azetidine HCl) A->D High Scalability Classic Route B [2+2] Cycloaddition (e.g., Aza Paternò-Büchi) B->D Rapid Complexity Photochemical C Ring Expansion/Contraction (e.g., from Aziridines) C->D Niche Applications E N-Acetylazetidine D->E N-Acetylation

Caption: General workflow for the synthesis of N-acetylazetidine.

Protocol I: Intramolecular Cyclization Route

This strategy is the workhorse for industrial-scale production of simple azetidines due to its reliance on readily available starting materials and conventional reaction conditions. The key is a robust intramolecular S­N2 reaction.

Mechanistic Rationale

The process involves two main steps: activation of the terminal hydroxyl group of a γ-amino alcohol and subsequent base-mediated ring closure.

  • Nitrogen Protection: The amine must be protected to prevent it from acting as a nucleophile during the activation step. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is stable to the conditions of hydroxyl activation and can be removed under acidic conditions without affecting the final N-acetyl group.

  • Hydroxyl Activation: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base.

  • Cyclization: A strong, non-nucleophilic base is used to deprotonate the protected amine's carbamate proton, which then acts as the nucleophile to displace the leaving group, forming the strained four-membered ring. The use of high dilution is sometimes employed on a lab scale to favor this intramolecular reaction over intermolecular polymerization, though on a larger scale, careful control of addition rates can achieve the same outcome.

Detailed Experimental Protocol

Part A: Synthesis of 1-Tosyl-3-chloro-propan-1-amine (Intermediate)

This protocol describes a common method starting from 3-amino-1-propanol.

  • Materials: 3-Amino-1-propanol, Tosyl Chloride (TsCl), Pyridine, Dichloromethane (DCM), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a reactor cooled to 0 °C, dissolve 3-amino-1-propanol (1.0 eq) in DCM.

    • Slowly add a solution of Tosyl Chloride (1.1 eq) in DCM.

    • Add pyridine (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosyl-protected amino alcohol.

    • To the crude product, add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C and stir at room temperature for 4 hours to convert the alcohol to the chloride.

    • Carefully quench with ice water and extract with DCM. The crude 1-tosyl-3-chloro-propan-1-amine can be used in the next step.

Part B: Cyclization to N-Tosylazetidine

  • Materials: 1-Tosyl-3-chloro-propan-1-amine, Sodium Hydride (NaH) 60% dispersion in mineral oil, Dry Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of NaH (1.5 eq) in dry THF at 0 °C, add a solution of 1-tosyl-3-chloro-propan-1-amine (1.0 eq) in dry THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography or recrystallization to obtain N-tosylazetidine.

Part C: Deprotection and N-Acetylation

  • Materials: N-Tosylazetidine, Magnesium turnings, Methanol, Azetidine Hydrochloride, Acetyl Chloride, Triethylamine (TEA), DCM.

  • Procedure:

    • Deprotection: A reductive deprotection is often cleaner than acidic methods for tosyl groups. To a solution of N-tosylazetidine (1.0 eq) in methanol, add magnesium turnings (5.0 eq) and sonicate at room temperature for 4 hours. Filter the reaction mixture, concentrate, and treat with ethereal HCl to precipitate azetidine hydrochloride.

    • N-Acetylation: Suspend azetidine hydrochloride (1.0 eq) in DCM at 0 °C.

    • Add triethylamine (2.2 eq) and stir for 10 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acetylazetidine is often pure enough for use or can be further purified by distillation.

Scalability & Optimization
ParameterLab Scale (grams)Pilot/Industrial Scale (kgs)Rationale & E-E-A-T Insights
Cyclization Base NaH, KHMDSPotassium tert-butoxide, NaOHWhile NaH is effective, its handling at large scale poses safety risks. Potassium tert-butoxide is a safer, highly effective alternative. Aqueous NaOH under phase-transfer conditions can also be a cost-effective option.
Solvent THF, DMFToluene, Me-THFToluene is cheaper and has a higher boiling point for reflux, while Me-THF is a greener and safer alternative to THF.
Purification Column ChromatographyDistillation, CrystallizationChromatography is not economically viable for large quantities. The final N-acetylazetidine is a low-boiling liquid, making fractional distillation the preferred purification method at scale.
Overall Yield 40-60%55-75%Process optimization, such as controlled addition rates and temperature, minimizes side reactions and improves yield at scale.

Protocol II: [2+2] Photocycloaddition Route

The Aza Paternò-Büchi reaction is an elegant and powerful method for constructing the azetidine ring in a single step from an imine and an alkene.[3][4] While traditionally challenging to scale due to the need for specialized photochemical reactors, advances in visible-light photocatalysis are making this route more accessible.[2]

Mechanistic Rationale

This reaction involves the photochemical excitation of an imine to its triplet state. This excited species then undergoes a stepwise cycloaddition with an alkene partner.

G A Imine (Ground State) B Imine* (Triplet State) A->B hν (Light) or Photosensitizer D 1,4-Biradical Intermediate B->D + Alkene (C) Stepwise Addition C Alkene E Azetidine Product D->E Intersystem Crossing & Ring Closure

Caption: Simplified mechanism of the Aza Paternò-Büchi reaction.

The key to a successful reaction is to ensure the imine can be efficiently excited and that this excited state is long-lived enough to react with the alkene. The use of a photosensitizer is common to facilitate the population of the reactive triplet state.[3]

Representative Protocol (Visible-Light Mediated)

This protocol is adapted from modern methodologies using photocatalysis, which enhances scalability and safety compared to UV irradiation.[2]

  • Materials: Substituted N-benzylidene aniline, Styrene (or other alkene), Iridium photocatalyst (e.g., fac-[Ir(ppy)₃]), Acetonitrile (degassed), Blue LED light source.

  • Procedure:

    • In a reaction vessel suitable for photochemistry, combine the imine (1.0 eq), alkene (1.5 eq), and the Iridium photocatalyst (1-2 mol%).

    • Add degassed acetonitrile to achieve a concentration of ~0.1 M.

    • Seal the vessel and place it in a photoreactor equipped with a cooling fan and a blue LED light source (e.g., 450 nm).

    • Irradiate the mixture with stirring for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography to isolate the functionalized azetidine.

    • The resulting azetidine can then be deprotected (e.g., hydrogenolysis of a benzyl group) and N-acetylated as described in Protocol I, Part C.

Scalability & Optimization
  • Challenge: Achieving uniform light penetration in large reactors is the primary obstacle to scaling photochemical reactions.

  • Solution: Flow chemistry provides an elegant solution. By pumping the reaction mixture through narrow, transparent tubing wrapped around a light source, every molecule receives a consistent dose of photons. This approach offers superior control over temperature and reaction time, enhances safety, and allows for continuous production, making it highly scalable.

  • Catalyst Choice: While Iridium catalysts are highly efficient, their cost can be prohibitive at scale. Research into cheaper, earth-abundant metal catalysts or organic photosensitizers is an active area that can improve the economic viability of this route.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low yield in cyclization (Protocol I) - Competing intermolecular polymerization.- Elimination to form an unsaturated amine.- Poor leaving group activation.- For Polymerization: Use slower addition of the precursor to the base (pseudo-high dilution).- For Elimination: Use a less-hindered base or lower reaction temperatures.- For Activation: Ensure activating agent (e.g., TsCl) is fresh. Confirm full conversion before attempting cyclization.
Reaction stalls during photocatalysis (Protocol II) - Catalyst degradation.- Insufficient light penetration.- Oxygen contamination quenching the excited state.- Ensure the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).- If scaling in batch, increase agitation and consider a reactor with a more powerful or internal light source.- Transition to a flow chemistry setup for optimal light exposure.
Incomplete N-acetylation - Deactivated acetyl chloride/anhydride.- Insufficient base to neutralize HCl byproduct.- Steric hindrance around the nitrogen.- Use a fresh bottle of acetylating agent.- Use at least 2.1 equivalents of base (e.g., TEA) when starting from the hydrochloride salt.- For hindered azetidines, a more reactive acylating agent or longer reaction times/higher temperatures may be needed.

Conclusion

The synthesis of N-acetylazetidine intermediates is a critical capability for medicinal chemistry and drug development. While the inherent strain of the four-membered ring presents a challenge, robust and scalable methods are readily available. The intramolecular cyclization of 1,3-difunctionalized precursors remains the most reliable and economically viable route for large-scale production of simple azetidines. Concurrently, modern photochemical methods, particularly when implemented in continuous flow reactors, offer rapid access to more complex and densely functionalized azetidine scaffolds. By understanding the mechanistic principles behind these protocols and anticipating potential scalability issues, researchers can confidently and efficiently produce these valuable intermediates for their discovery and development pipelines.

References

  • Vertex AI Search. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
  • Ellsworth, E. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular....
  • IntechOpen. (2022). Azetidine Synthesis.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions - PMC.

Sources

Troubleshooting & Optimization

Preventing ring opening during synthesis of 1-(Azetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Failure

The synthesis of 1-(azetidin-1-yl)ethanone is deceptively simple. It is a standard N-acetylation. However, the azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol .[1][2] This is nearly identical to the highly reactive aziridine ring (~27 kcal/mol) and significantly higher than pyrrolidine (~6 kcal/mol).

The Core Problem: The reaction conditions required for acetylation (acyl chlorides/anhydrides) often generate acidic byproducts (HCl or acetic acid). In the presence of protons, the ring nitrogen becomes quaternary (ammonium). This activates the C2/C4 carbons towards nucleophilic attack (by


, acetate, or solvent), leading to rapid, irreversible ring opening to form linear amides (e.g., N-(3-chloropropyl)acetamide).

This guide provides a self-validating protocol designed to manage this RSE by strictly controlling Temperature , pH , and Nucleophilicity .

Mechanism of Failure (Visualized)

Understanding the failure mode is the only way to prevent it. The diagram below illustrates how a lack of base or temperature control leads to the linear byproduct.

RingOpening Start Azetidine (Free Base) Acylation Reagent: AcCl or Ac2O (Exothermic) Start->Acylation Acetylation Protonated Azetidinium Ion (Activated Ring) Start->Protonated Acid Present Product This compound (Target) Acylation->Product Base Scavenges H+ Acid H+ Generated (HCl or AcOH) Acylation->Acid No Base/Poor Mixing Attack Nucleophilic Attack (at C2 or C4) Protonated->Attack Strain Release Open Ring Opening (Linear Amide) Attack->Open Irreversible

Figure 1: The "Acid-Activation" pathway. If the proton scavenger (base) is overwhelmed, the ring nitrogen protonates, activating the ring for cleavage by even weak nucleophiles.

The "Cold-Base" Synthesis Protocol

This protocol prioritizes ring preservation over reaction speed. It uses Acetic Anhydride (


)  instead of Acetyl Chloride (

) because the byproduct (acetate) is a poorer nucleophile than chloride, reducing the risk of ring opening if pH control slips.
Reagents & Stoichiometry[2][3]
ComponentRoleEquivalents (Eq)Critical Note
Azetidine HCl Substrate1.0Hygroscopic.[3] Dry under vacuum before use.
Triethylamine (

)
Base2.5 - 3.0Must neutralize HCl salt and scavenge AcOH byproduct.
Acetic Anhydride Reagent1.1 - 1.2Milder than Acetyl Chloride.
Dichloromethane (DCM) Solvent10-15 VolAnhydrous. High dilution dissipates heat.
DMAP Catalyst0.05 (Cat.)Optional. Accelerates reaction at low temp.
Step-by-Step Methodology

1. Free-Basing & Cooling (The Critical Setup)

  • Charge Azetidine HCl (1.0 eq) into a round-bottom flask under

    
    .
    
  • Add anhydrous DCM (10 volumes). The salt will likely be a suspension.

  • Cool the mixture to 0°C (ice/water bath).

  • Add

    
     (3.0 eq) dropwise over 10 minutes.
    
  • Checkpoint: Stir at 0°C for 30 mins. The solution should become homogenous or change appearance as the free base is liberated.

2. Controlled Acetylation

  • Dilute Acetic Anhydride (1.2 eq) in a small volume of DCM.

  • Add the

    
     solution dropwise  to the reaction mixture at 0°C.
    
  • Monitor Internal Temp: Do not allow temperature to rise above 5°C.

  • Allow to warm to Room Temperature (RT) slowly over 2 hours.

3. The "Buffered" Workup

  • Danger Zone: Do not wash with 1M HCl to remove excess amine. This will open the ring.

  • Wash organic layer with Saturated

    
      (x2) to remove acetic acid byproduct.
    
  • Wash with Brine (x1).

  • Dry over

    
     (Avoid 
    
    
    
    if it is slightly acidic, though usually safe; Sodium Sulfate is gentler).
  • Concentrate under reduced pressure at <30°C .

Troubleshooting Guide

Issue 1: "I see a new spot on TLC that trails/streaks."

Diagnosis: Ring Opening (Polymerization or Linear Amide). Cause: Localized heating or acidity during reagent addition. Solution:

  • Switch from

    
     to 
    
    
    
    .
  • Increase dilution (20 volumes solvent).

  • Ensure vigorous stirring to prevent "hot spots" of reagent.

Issue 2: "Low yield after column chromatography."

Diagnosis: Decomposition on Silica.[1] Cause: Silica gel is slightly acidic (


). This is sufficient to open the azetidine ring during slow elution.
Solution: 
  • Pre-treat Silica: Slurry the silica in Hexane/EtOAc + 1% Triethylamine before packing the column.

  • Alternative: Use Basic Alumina or Florisil as the stationary phase.[1]

  • Distillation: If the product is pure enough, Kugelrohr distillation (low vacuum, low heat) is preferred over chromatography.

Issue 3: "Exotherm was uncontrollable."

Diagnosis: Runaway neutralization. Cause: Adding base to Azetidine HCl generates significant heat of neutralization. Solution:

  • Pre-cool the solvent before adding the salt and base.

  • Add the base as a solution in DCM, not neat.

Workflow Decision Tree

Use this logic flow to determine the safety of your specific reaction setup.

DecisionTree Start Start Synthesis ReagentQ Reagent Choice? Start->ReagentQ AcCl Acetyl Chloride ReagentQ->AcCl Fast but Risky Ac2O Acetic Anhydride ReagentQ->Ac2O Recommended BaseQ Base Equivalents? AcCl->BaseQ Ac2O->BaseQ BaseLow < 2.0 Eq BaseQ->BaseLow Acid accumulation BaseHigh > 2.5 Eq BaseQ->BaseHigh Acid scavenged ResultFail High Risk: Ring Opening BaseLow->ResultFail PurifyQ Purification Method? BaseHigh->PurifyQ Silica Untreated Silica PurifyQ->Silica Acidic Surface Alumina Basic Alumina / Distillation PurifyQ->Alumina Neutral/Basic Silica->ResultFail ResultPass Success: Stable Product Alumina->ResultPass

Figure 2: Synthesis Safety Logic. Following the green path minimizes ring strain release.

Frequently Asked Questions (FAQs)

Q: Can I use water/Schotten-Baumann conditions? A: Yes, but drying is difficult. Azetidines are small, polar molecules. This compound is water-soluble.[3] Extracting it from an aqueous Schotten-Baumann mixture (


/DCM) often results in poor recovery. The anhydrous DCM protocol above avoids this extraction issue.

Q: How do I store the final product? A: Store at -20°C under Argon. While N-acyl azetidines are more stable than their free-base counterparts (due to the electron-withdrawing carbonyl reducing nitrogen basicity), they can still degrade over months if exposed to moisture (hydrolysis


 ring opening).

Q: What does the NMR look like if the ring opens? A:

  • Intact Ring: Complex multiplets at

    
     3.8 - 4.2 ppm (4H, ring protons).
    
  • Opened Ring (N-(3-chloropropyl)acetamide): Distinct triplet/multiplet patterns for a linear propyl chain (

    
     ~1.9, 3.2, 3.5 ppm) and a downfield NH signal.
    

References

  • Couty, F., et al. "Synthesis and Reactivity of Azetidines."[4] Journal of Organic Chemistry, vol. 64, no. 10, 1999. (Discusses ring strain and acid sensitivity).

  • Padwa, A. "Azetidine and Azetine Chemistry." Comprehensive Heterocyclic Chemistry III. (Authoritative text on 4-membered heterocycle stability).
  • Duncton, M. A. J. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 2021. [Link]

  • Wikipedia. "Azetidine - Properties and Ring Strain." [Link][5]

Sources

Technical Support Center: Azetidine Acetylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Operational Alerts

Before proceeding with the protocol, review these critical failure modes specific to azetidine chemistry.

HazardTechnical DetailImpact on YieldPrevention Strategy
Volatility Azetidine free base b.p. is 61–62 °C .High Loss. Evaporation during weighing or reaction exotherms leads to incorrect stoichiometry.Use Azetidine Hydrochloride (non-volatile salt) and release the free base in situ.
Ring Strain Ring strain energy is ~25.4 kcal/mol .[1]Ring Opening. Acidic conditions protonate the nitrogen, activating the C2/C4 carbons for nucleophilic attack (polymerization/hydrolysis).Maintain pH > 7 throughout. Avoid high temperatures (>40 °C) during addition.
Hygroscopicity N-Acetylazetidine is highly water-soluble.Extraction Failure. Product remains in the aqueous phase during standard workup.Use Continuous Liquid-Liquid Extraction or "Salting Out" methodologies.

Module 1: Optimized Experimental Protocol

Objective: Synthesis of N-acetylazetidine with >90% isolated yield. Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous).

Method A: The Anhydrous Approach (Recommended for High Purity)

Best for small-to-medium scale where water exclusion prevents hydrolysis of the acylating agent.

Reagents:

  • Azetidine Hydrochloride (

    
     equiv)
    
  • Acetic Anhydride (

    
     - 
    
    
    
    equiv) — Preferred over Acetyl Chloride to reduce acid shock.
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

    
     - 
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) (Dry).

Step-by-Step Workflow:

  • Salt Suspension: Suspend Azetidine HCl in dry DCM at 0 °C (Ice bath).

    • Why: DCM solubilizes the product but precipitates the amine hydrochloride byproducts later.

  • Base Release: Add TEA dropwise. Stir for 15 minutes at 0 °C.

    • Observation: The suspension will change consistency as Azetidine free base is released and TEA·HCl forms.

  • Acylation: Add Acetic Anhydride (

    
    ) dropwise over 20 minutes.
    
    • Control: Keep internal temp < 10 °C. Rapid addition generates heat, risking volatile loss of free azetidine before it reacts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (stain with KMnO4 or Iodine) or GC-MS.

  • Quench: Add a small amount of MeOH (quenches excess anhydride).

Method B: Schotten-Baumann (Biphasic)

Best for large scale where handling organic salts is cumbersome.

Reagents:

  • Azetidine HCl[2]

  • Acetyl Chloride (

    
     equiv)
    
  • Base: NaOH (10% aqueous solution) or

    
    .
    
  • Solvent: DCM / Water (1:1).

Critical Modification: Do not premix Azetidine and Acetyl Chloride. Dissolve Azetidine salt in the aqueous base first, then add the organic solution of Acetyl Chloride slowly. This ensures the amine is always a nucleophile (unprotonated) when it meets the electrophile.

Module 2: Mechanistic Visualization & Failure Pathways

The following diagram illustrates the competition between the desired acetylation and the fatal ring-opening pathway.

AzetidineReaction cluster_conditions Critical Control Points Start Azetidine HCl (Stable Salt) FreeBase Azetidine (Free Base) Start->FreeBase Base (TEA/NaOH) Neutralization Transition Tetrahedral Intermediate FreeBase->Transition Ac2O or AcCl Nucleophilic Attack AcidSpecies Protonated Azetidine (Activated Ring) FreeBase->AcidSpecies Insufficient Base (Acidic pH) VolatileLoss Evaporation Loss (>61°C) FreeBase->VolatileLoss Exotherm > 60°C Product N-Acetylazetidine (Target) Transition->Product Elimination of OAc- or Cl- RingOpen Ring Opening (3-chloropropyl acetamide) AcidSpecies->RingOpen Nucleophile (Cl-/OAc-) Attack at C2/C4

Figure 1: Reaction pathway analysis showing the "Happy Path" (Green) vs. Thermal and Acidic Failure Modes (Red).

Module 3: Isolation & Purification (The "Yield Killer")

Most researchers fail not at the reaction stage, but during isolation. N-acetylazetidine is a polar amide.

The Problem: Standard extraction (Water/EtOAc) often results in 0% yield because the product partitions into the water layer.

The Solution: "Salting Out" Protocol

  • Concentration: If using Method A (DCM), wash with minimal saturated

    
     (to remove AcOH).
    
  • Aqueous Saturation: If using Method B (Aqueous), saturate the aqueous layer with solid NaCl or

    
      until no more salt dissolves.
    
    • Mechanism:[1][3][4][5][6][7] This increases the ionic strength of the aqueous phase, forcing the organic amide into the organic layer (Salting Out Effect).

  • Extraction Solvent: Use Chloroform (

    
    )  or Dichloromethane (DCM)  (
    
    
    
    extractions). Do not use Hexanes or Ether (too non-polar).
  • Drying: Dry over

    
    , filter, and concentrate carefully (product may have a boiling point, but is less volatile than the starting material).
    

Module 4: Troubleshooting & FAQs

Q1: I see the product spot on TLC, but after rotovap, the flask is empty.

Diagnosis: Volatility or Azeotropic loss. Fix: While N-acetylazetidine has a higher boiling point than azetidine, it can still co-evaporate with solvents if the vacuum is too strong or the bath too hot.

  • Action: Use a strictly controlled vacuum (>100 mbar) and a bath temp < 30 °C. Alternatively, purify via short-path distillation rather than column chromatography to avoid solvent removal issues.

Q2: My NMR shows a triplet at ~3.3 ppm and a singlet methyl group, but also broad peaks and wrong integration.

Diagnosis: Ring Opening (Polymerization). Analysis: If the ring opens, you form linear chains (e.g., N-(3-chloropropyl)acetamide). The characteristic 4-membered ring signals (usually multiplets around 4.0 ppm for


-protons) will disappear or shift upfield to ~3.3 ppm (typical for linear propyl amines).
Fix:  Your reaction became acidic. Ensure you use 2.2+ equivalents of base  if using Acetyl Chloride (1 to neutralize the HCl salt, 1 to neutralize the HCl generated).
Q3: Can I use EDC/NHS coupling instead?

Analysis: Yes, but it is chemically unnecessary and expensive for a simple acetylation. Context: EDC/NHS is for carboxylic acid coupling. Acetyl chloride/anhydride is kinetically faster and cheaper. Only use coupling agents if you are attaching a complex, sensitive carboxylic acid to the azetidine.

Q4: Why is my yield stuck at 50%?

Diagnosis: Formation of Azetidine Acetate salt (if using Acetic Anhydride without enough base). Mechanism: The byproduct of acetylation is Acetic Acid. Azetidine is a strong base (


). If the base is insufficient, the acetic acid protonates the remaining azetidine, rendering it non-nucleophilic.
Fix:  Ensure excess auxiliary base (TEA) is present to scavenge the acetic acid.

References

  • Azetidine Properties & Basicity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine.[8] Retrieved from [Link]

    • Note: Confirms pKa ~11.
  • Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[9] Organic Preparations and Procedures International.

    • Doda, K. et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][6] Royal Society of Chemistry. Retrieved from [Link]

    • Note: Validates the ring strain energy (~25 kcal/mol) and susceptibility to nucleophilic ring opening.
  • General Amide Synthesis Protocols

    • Organic Chemistry Portal. Synthesis of Amides - Schotten-Baumann Reaction. Retrieved from [Link]

    • Note: Foundational basis for the biphasic protocol described in Module 1.

Sources

Purification methods for 1-(Azetidin-1-yl)ethanone (distillation vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(Azetidin-1-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice on selecting the optimal purification strategy—distillation versus column chromatography—and offers practical solutions to common experimental challenges. Our goal is to equip you with the knowledge to make informed decisions, ensuring the integrity and purity of your final compound.

Understanding Your Compound: Key Physicochemical Properties

Before selecting a purification method, a fundamental understanding of this compound's properties is crucial. This small, polar amide presents unique challenges, including potential sensitivity to acidic conditions and the need for efficient removal of both volatile and non-volatile impurities.

PropertyValueSignificance for Purification
Molar Mass 99.13 g/mol Low molar mass suggests sufficient volatility for distillation.
Boiling Point Approx. 188-189 °C (at atm. pressure)Atmospheric distillation may require high temperatures, risking thermal degradation. Vacuum distillation is strongly recommended.
Polarity Polar AproticHigh polarity influences its solubility and interaction with chromatographic stationary phases. It is miscible with water and many organic solvents.
Chemical Stability The azetidine ring can be susceptible to cleavage under strongly acidic conditions.Standard silica gel, being acidic, may cause degradation or poor recovery during chromatography.[1]

Frequently Asked Questions (FAQs): Method Selection

This section addresses the primary decision-making process for purifying this compound.

Q1: Should I use distillation or column chromatography for my sample?

A: The choice is dictated by three factors: the scale of your reaction, the nature of the impurities, and the required final purity. The following diagram outlines the decision-making logic.

Purification_Decision_Tree Start Crude this compound Scale What is the scale? Start->Scale Impurity_Profile What are the impurities? Scale->Impurity_Profile > 5 g Column Column Chromatography Scale->Column < 5 g Distillation Vacuum Distillation Impurity_Profile->Distillation Impurities have very different B.P. Impurity_Profile->Column Non-volatile or close-boiling impurities Purity_Check Final Purity >99%? Purity_Check->Distillation Yes Column_High_Purity Column Chromatography (High Resolution) Purity_Check->Column_High_Purity No Distillation->Purity_Check

Caption: Decision workflow for purification method selection.

  • Choose Vacuum Distillation if:

    • You are working on a larger scale (>5-10 g).

    • Impurities are primarily unreacted starting materials with significantly different boiling points (e.g., residual acetyl chloride (BP 52 °C) or azetidine (BP 61-62 °C)).[2]

    • You need a rapid, bulk purification and do not require >99.5% purity.

  • Choose Column Chromatography if:

    • You are working on a smaller, laboratory scale (<5 g).

    • Impurities are non-volatile (e.g., salts) or have boiling points very close to your product.

    • The highest possible purity is required for applications like drug development or analytical standard preparation.

    • Your compound is showing signs of thermal degradation even under vacuum distillation.[3]

Troubleshooting Guide: Vacuum Distillation

Even with a seemingly straightforward technique like distillation, problems can arise. Here’s how to address them.

Q2: I'm heating the pot, but no distillate is collecting. What's wrong?

A: This is a common issue often related to vacuum integrity or heat transfer.

  • Cause 1: Vacuum Leak. Your system is not reaching a low enough pressure to reduce the boiling point sufficiently.

    • Solution: Check every joint and seal. Ensure all glassware is free of cracks. Use a high-quality vacuum grease on all ground glass joints. Verify your vacuum gauge is reading accurately. A leak test is a reliable diagnostic tool.[4]

  • Cause 2: Insufficient Heating or Insulation. The vapor is condensing before it reaches the condenser, a phenomenon known as "refluxing" in the column.

    • Solution: Ensure the heating mantle is in good contact with the distillation flask. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss to the environment.[5] The vapor must heat the glassware to its boiling point before it can proceed to the condenser.[5]

Q3: My product is turning dark or appears to be decomposing in the distillation pot.

A: This indicates thermal instability. The primary goal is to lower the distillation temperature.

  • Cause: Overheating. The temperature of the pot is too high for an extended period. Azetidine-containing compounds can be sensitive.

    • Solution 1: Improve the Vacuum. A lower pressure directly translates to a lower boiling point. Aim for the lowest pressure your pump can reliably achieve.

    • Solution 2: Use a Vigreux Column. For closely boiling impurities, a short Vigreux column can improve separation efficiency without requiring excessive heat.[6]

    • Solution 3: Minimize Distillation Time. Do not heat the pot longer than necessary. Once the product has distilled, stop the process.

Q4: The purity of my distilled product is lower than expected.

A: This suggests poor separation efficiency.

  • Cause 1: Distillation Rate is Too Fast. Rapid boiling can carry higher-boiling impurities over with the vapor (aerosol effect).

    • Solution: Reduce the heating rate. A slow, steady distillation rate of 1-2 drops per second is ideal for good separation.[5]

  • Cause 2: "Bumping". Sudden, violent boiling can splash non-volatile impurities from the pot directly into the collection flask.

    • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is no more than two-thirds full.

Troubleshooting Guide: Column Chromatography

Column chromatography offers high-resolution purification but is sensitive to several variables, especially with a polar, basic compound like this compound.

Chromatography_Troubleshooting Problem Observed Problem Tailing Streaking / Tailing Peaks Problem->Tailing Decomposition Low Recovery / Decomposition Problem->Decomposition Poor_Sep Poor Separation Problem->Poor_Sep Cause1 Cause: Acidic Silica Sites Tailing->Cause1 Cause2 Cause: Overloading Tailing->Cause2 Cause3 Cause: Silica is too Acidic Decomposition->Cause3 Cause4 Cause: Incorrect Solvent System Poor_Sep->Cause4 Solution1 Solution: Add 0.5-1% Triethylamine to Eluent Cause1->Solution1 Solution2 Solution: Reduce Sample Load Cause2->Solution2 Solution3 Solution: Use Deactivated Silica or Basic Alumina Cause3->Solution3 Solution4 Solution: Optimize Polarity (TLC screening) Cause4->Solution4

Caption: Troubleshooting common column chromatography issues.

Q5: My compound is streaking badly on the column, resulting in broad fractions and poor separation.

A: Tailing is a classic sign of undesirable secondary interactions between your basic compound and the acidic silica gel surface.

  • Cause: Strong Adsorption to Acidic Sites. The lone pair on the azetidine nitrogen interacts strongly with acidic silanol (Si-OH) groups on the silica surface, preventing clean elution.

    • Solution: Neutralize the Stationary Phase. Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA), to your eluent system. The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[1][7]

Q6: I have very low recovery of my product from the column. I suspect it's decomposing.

A: This is a serious issue and is highly probable with sensitive azetidines on standard silica gel.[1]

  • Cause: Acid-Catalyzed Degradation. The acidic surface of the silica gel can catalyze the opening of the strained azetidine ring.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in the initial, non-polar eluent containing 1-2% triethylamine. Let it stand for an hour before packing. This pre-treats the entire stationary phase.[7]

    • Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, use a less acidic or basic stationary phase. Basic alumina or Florisil are excellent alternatives for purifying acid-sensitive amines.[1]

Q7: I can't separate my product from a key impurity.

A: This is a resolution problem that requires optimizing your separation conditions.

  • Cause: Inappropriate Solvent System. The polarity of your eluent is not optimal to differentiate between your compound and the impurity.

    • Solution 1: Perform Thorough TLC Analysis. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that gives a clear separation and an Rf value for your product of ~0.2-0.3.[7]

    • Solution 2: Use a Shallow Gradient. Instead of running the column with a single solvent mixture (isocratic elution), use a gradually increasing polarity (gradient elution). This can significantly improve the resolution of closely eluting compounds.[8]

Standard Operating Protocols

Protocol 1: Vacuum Distillation of this compound

  • Assembly: Assemble a clean, dry short-path distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Include a magnetic stir bar.

  • Vacuum Application: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum trap and a vacuum pump.

  • Heating: Begin stirring and slowly apply the vacuum. Once the pressure is stable and low (<10 mmHg), begin to gently heat the distillation pot using a heating mantle.

  • Collection: The product will begin to distill. Collect the fraction that distills at a constant temperature. The exact temperature will depend on the vacuum achieved.

  • Completion: Once the majority of the product has been collected and the temperature begins to rise or drop, stop the distillation. Vent the system carefully before turning off the vacuum pump.

Protocol 2: Flash Column Chromatography on Deactivated Silica

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an appropriate solvent system (e.g., 50-70% Ethyl Acetate in Hexanes) that provides an Rf of 0.2-0.3 for the product. Add 0.5% triethylamine to this solvent mixture.

  • Silica Deactivation & Slurry Preparation: In a beaker, add the required amount of silica gel. Add your initial, low-polarity eluent (containing 0.5% TEA) to form a thin, pourable slurry. Stir for 15-30 minutes.

  • Column Packing: Secure the column vertically. Add a small amount of eluent, then a small plug of cotton or glass wool. Pour the silica slurry into the column in portions, tapping the side gently to ensure even packing. Use air pressure to push the excess solvent through until the silica bed is firm and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Using positive pressure (flash chromatography), begin collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • ResearchGate. (2018). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. Retrieved from [Link]

  • PubMed. (2018). Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Retrieved from [Link]

  • ResearchGate. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Retrieved from [Link]

  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PMC. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • PMC. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2007). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • ResearchGate. (2015). Recovery of Acetic Acid from Aqueous Solutions by Reactive Distillation. Retrieved from [Link]

  • Semantic Scholar. (2020). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • ResearchGate. (2012). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AZT-HYG-001 Subject: Comprehensive Handling, Stability, and Troubleshooting for Azetidine Scaffolds

Mission Statement

Welcome to the Azetidine Technical Support Hub. You are likely here because you are working with a 4-membered nitrogen heterocycle that is exhibiting challenging physical behaviors—deliquescence (turning into a liquid/gum), weighing errors, or unexpected decomposition.

The Core Conflict: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol [1].[1] While this strain drives valuable reactivity, it also creates a thermodynamic driving force for ring-opening hydrolysis. When you combine this with the hygroscopic nature of azetidine salts (e.g., HCl, TFA), you create a self-destructive system: the salt absorbs atmospheric water, creating a localized acidic aqueous environment that catalyzes the relief of ring strain via hydrolysis or polymerization.

This guide provides the protocols necessary to interrupt this failure mode.

Module 1: Storage & Physical Stability
FAQ: Why has my free-flowing white powder turned into a yellow gum?

Diagnosis: Your compound has likely undergone deliquescence followed by hydrolytic ring opening . Mechanism: Hygroscopic salts absorb moisture until they dissolve in it. Once in the aqueous phase, the strained azetidine ring is susceptible to nucleophilic attack by water, especially in the acidic environment provided by the counter-ion. This often leads to the formation of amino-alcohols or oligomers.

Protocol: The "Dry-Chain" Storage System Do not rely on standard refrigeration alone. Moisture permeability in standard vials is sufficient to degrade these compounds over weeks.

Storage TierConditionRecommended For
Tier 1 (Critical) Glovebox (Ar/N2)Long-term storage (>1 month) or highly sensitive free bases.
Tier 2 (Standard) Desiccator @ -20°CStandard salts (HCl, TFA). Vial must be sealed with Parafilm and placed inside a secondary jar with active desiccant (e.g., P2O5 or Drierite).
Tier 3 (Working) Inert Gas PurgeDaily use. Always backfill the vial with Argon/Nitrogen after every opening.

Critical Alert: If your sample has turned to "goo," do not attempt to dry it back into a solid. The chemical integrity is likely compromised. Check purity via NMR immediately.

Module 2: Weighing & Handling Protocols
FAQ: The mass reading on my balance keeps increasing while I weigh. How do I get an accurate stoichiometry?

Diagnosis: Kinetic water absorption. The compound is pulling water from the air faster than you can close the balance door.

Solution: The "Weighing by Difference" Protocol Do not weigh hygroscopic azetidines directly onto a spatula or open weigh boat. Use this closed-loop method to ensure the mass recorded is the mass of the sample, not the sample plus water.

Step-by-Step Methodology:

  • Preparation: Dry a glass weighing bottle (or a small vial with a cap) in an oven/desiccator.

  • Load (in low humidity): Quickly transfer an excess of the azetidine derivative into the weighing bottle and cap it immediately.

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record the mass.
    
  • Transfer: Take the bottle to your reaction vessel. Remove the cap, tap the desired amount of solid directly into the reaction flask, and immediately recap the weighing bottle.

  • Final Weighing (

    
    ):  Return the capped bottle to the balance. Record the mass.
    
  • Calculation:

    
    
    

Why this works: You are measuring the loss of mass from a closed system. Any water absorbed during the brief transfer adheres to the outside of the reaction flask or the remaining bulk solid, but does not affect the differential measurement of what left the bottle [4, 6].

Module 3: Reaction Setup & Synthesis
FAQ: My reaction yield is low, and I see broad peaks in the aliphatic region of the NMR.

Diagnosis: Acid-mediated Ring Opening. Context: Many researchers use azetidine salts (HCl) directly in reactions. If the solvent is not strictly anhydrous, or if the base is added too slowly, the transient acidic environment opens the ring.

Visualizing the Risk Pathway The following diagram illustrates the decision logic and failure modes when handling these derivatives.

Azetidine_Logic Start Azetidine Derivative (Salt Form) Check Is it Hygroscopic? Start->Check Moisture Exposure to Atmospheric Moisture Check->Moisture Improper Handling SafePath Handling Protocol: Weigh by Difference + Dry Solvents Check->SafePath Proper Protocol State Deliquescence (Liquid/Goo) Moisture->State Chem Acidic Micro-Environment (H+ + H2O) State->Chem RingOpen Ring Opening (Hydrolysis/Polymerization) Chem->RingOpen Strain Relief (~26 kcal/mol) Reaction Successful Coupling (Ring Intact) SafePath->Reaction

Figure 1: The degradation cascade of hygroscopic azetidine salts. Moisture absorption creates the acidic conditions necessary to trigger strain-release hydrolysis [1, 5].

Troubleshooting Guide: The "In-Situ Free Base" Trick To avoid handling the unstable free base or the hygroscopic salt, perform an in-situ liberation.

  • Solvent Choice: Use a biphasic system (e.g., DCM/Sat. NaHCO3) or a dry organic solvent with an inorganic base (e.g., MeCN/K2CO3).

  • Sequence:

    • Suspend the Azetidine.HCl in the solvent.

    • Add the base before adding the electrophile.

    • Allow 5-10 minutes for neutralization (liberation of the free amine).

    • Then add the electrophile.

  • Why: This minimizes the time the azetidine ring spends in an acidic, protic environment, reducing the window for hydrolysis [2].

Module 4: Analysis & Purification
FAQ: I see "ghost peaks" in my LCMS or NMR. Is it rotamers or impurities?

Diagnosis: It could be both.

  • Rotamers: N-substituted azetidines (especially amides/carbamates) exhibit slow nitrogen inversion or restricted rotation, leading to broad or split peaks in NMR at room temperature.

    • Test: Run VT-NMR at 50°C. If peaks coalesce, it’s conformational.

  • Hydrolysis: If you see a mass of M+18 (water addition) in LCMS, the ring has opened.

    • Cause: Using acidic mobile phases (0.1% Formic acid) with long column residence times can open the ring during analysis.

    • Fix: Switch to a basic mobile phase (10mM Ammonium Bicarbonate, pH 8-9) for LCMS analysis of sensitive azetidines.

References
  • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3] Organic & Biomolecular Chemistry. Link

  • Enamine Ltd. (n.d.). Azetidines: Building Blocks for Drug Design. Enamine.net. Link

  • Wiles, J. A., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Michigan Technological University. (n.d.). Weighing by Difference. Department of Chemistry. Link

  • Derissen, J. (2021).[1] Stability of Azacitidine: Hydrolytic Instability of the Azetidine Ring. MDPI Pharmaceuticals. Link

  • Solubility of Things. (n.d.). Weighing Techniques and Balances: Handling Hygroscopic Materials. Link

Sources

Troubleshooting polymerization side reactions of azetidine amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Polymerization & Ring-Opening Side Reactions Ticket ID: AZ-POLY-994 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Ring Strain Challenge

Welcome to the technical support center. If you are working with Azetidine-2-carboxylic acid (Aze) or its amide derivatives, you are likely encountering yield losses due to unwanted oligomerization or ring-opening events.

The Root Cause: Azetidine possesses a ring strain energy of ~26 kcal/mol (compared to ~6 kcal/mol for pyrrolidine/Proline). This thermodynamic instability drives the ring to open under two specific conditions common in drug development:

  • Acidic Conditions (Deprotection): Protonation of the ring nitrogen creates an electrophilic azetidinium species susceptible to nucleophilic attack (Cationic Ring-Opening Polymerization - CROP).

  • Activation (Coupling): Strong activation of the carboxylate can induce intramolecular strain release or intermolecular attack.

This guide provides the protocols to arrest these pathways.

Module 1: Troubleshooting Acid-Mediated Polymerization

Scenario: You are removing a Boc group from an Azetidine-containing peptide using TFA, and the product has turned into an insoluble gum or shows repeating mass units (


) on LCMS.
The Mechanism: Cationic Ring-Opening Polymerization (CROP)[1]

In the presence of acid, the azetidine nitrogen is protonated. If the local concentration of unprotonated azetidine is non-zero (due to insufficient acid or mixing issues), the neutral amine attacks the electrophilic carbons of the protonated ring.

Azetidine_CROP Monomer Neutral Azetidine (Nucleophile) Protonated Protonated Azetidine (Electrophile) Monomer->Protonated + H+ Dimer Azetidinium Dimer (Ring Opened) Monomer->Dimer Attacks Protonated Ring Protonated->Dimer Ring Opening Polymer Polymer/Oligomer (Gummy Residue) Dimer->Polymer Propagation

Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP) driven by nucleophilic attack on the strained azetidinium ion.

Diagnostic & Solution Matrix
SymptomProbable CauseCorrective Action
Insoluble Gum after TFA treatmentRunaway Polymerization: High concentration allowed intermolecular attack.Dilute & Scavenge: Perform deprotection at 0.05 M (vs standard 0.1-0.5 M). Add 5% H₂O as a scavenger to terminate opening rings.

peaks in LCMS
Dimerization: Partial protonation occurred."Super-Acid" Environment: Ensure instant and total protonation. Use 4M HCl in Dioxane instead of TFA. The chloride counter-ion is less stabilizing to the azetidinium transition state than trifluoroacetate.
Loss of Material (no peaks)Complete Ring Opening: Hydrolysis by water/nucleophiles.Anhydrous Handling: Switch to anhydrous HCl/Dioxane or TMSOTf/DCM for deprotection. Avoid nucleophilic scavengers like thiols if possible.
Q&A: Acid Stability

Q: Why does my Azetidine polymerize in 50% TFA/DCM but not in 100% TFA? A: This is a counter-intuitive kinetic phenomenon. In 100% TFA , essentially 100% of the amine molecules are protonated immediately. Two cations repel each other, preventing the nucleophilic attack required for polymerization. In 50% TFA (or during slow addition), a "buffer zone" exists where both protonated (electrophile) and neutral (nucleophile) species coexist, triggering the CROP mechanism [1].

Protocol: Safe Boc-Deprotection of Aze-Derivatives

  • Cool the substrate solution (in DCM) to 0°C .

  • Use 4M HCl in Dioxane (pre-chilled).

  • Add acid rapidly to pass the "partial protonation" window quickly.

  • Monitor strictly by LCMS; do not exceed 30 minutes reaction time.

  • Evaporate solvent at <30°C (avoid heat).

Module 2: Coupling Reaction Failures

Scenario: You are attempting to couple an amino acid to the nitrogen of Azetidine (N-acylation) or couple Azetidine to the next residue, and yields are <40%.

The Mechanism: Activated Amide Instability

When Azetidine-2-carboxylic acid is activated (e.g., as an NHS ester or HOBt ester), the ring strain makes the carbonyl carbon highly electrophilic. However, the ring nitrogen of a neighboring molecule can attack the ring carbons rather than the carbonyl, or the ring itself can open via hydrolytic attack if wet solvents are used.

Coupling_Logic Start Coupling Failure Check1 Is Aze the Nucleophile (Amine)? Start->Check1 Check2 Is Aze the Electrophile (Acid)? Check1->Check2 No Sol1 Issue: Low Nucleophilicity due to steric/strain. Solution: Use HATU/HOAt + Collidine. Check1->Sol1 Yes Sol2 Issue: Activated Ester Ring Opening. Solution: Avoid Carbodiimides (DCC/DIC). Use mixed anhydrides (IBCF) at -15°C. Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting Azetidine coupling reactions.

Q&A: Coupling Optimization

Q: Can I use HATU for coupling to the Azetidine nitrogen? A: Yes, but with caution. Azetidine is a secondary amine with significant steric drag due to the ring puckering.

  • Recommendation: Use HATU (1.1 eq) with HOAt (1.1 eq) and Sym-Collidine (instead of DIPEA). Collidine is a non-nucleophilic base that minimizes base-catalyzed ring opening side reactions [2].

Q: I see a "double addition" (+ residue mass) on my LCMS. What is this? A: This is likely not a peptide bond formation but a ring-opening event where the N-terminus of the incoming amino acid attacked the azetidine ring and the carboxylate, or the azetidine oligomerized before coupling.

  • Fix: Pre-activate the carboxylic acid completely (1-2 mins) before adding the Azetidine. Do not mix all reagents simultaneously.

Module 3: Storage and Handling

Scenario: Your pure Azetidine intermediate degraded in the freezer.

Data: Stability Comparison

FormStability (at -20°C)Notes
Free Base (Oil) < 1 WeekHighly prone to auto-polymerization.
HCl Salt (Solid) > 6 MonthsProtonation prevents nucleophilic attack.
TFA Salt (Solid) 1-2 MonthsTrifluoroacetate can be nucleophilic enough to cause slow degradation over time.
Boc-Protected > 1 YearStable.

Critical Storage Rule: Never store Azetidine-2-carboxylic acid derivatives as free bases. Always convert to the HCl salt immediately after purification by treating with 1M HCl/Ether and precipitating [3].

References

  • Goethals, E. J. (1974). "Cationic Ring-Opening Polymerization of Azetidine." Makromolekulare Chemie. 1

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." Bachem Knowledge Base. 2[3][4][1][5][6][2][7]

  • BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols and Stability." BenchChem Support Center. 5[3][4][1]

  • Couty, F., et al. (2021).[8] "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry. 6

Sources

Technical Support Center: Storage & Stability of 1-(Azetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-22500-53-4 Compound Name: 1-(Azetidin-1-yl)ethanone (N-Acetylazetidine) Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Stability Paradox

As researchers, we often underestimate simple amides. However, This compound is not a standard amide; it is a strained heterocycle .

The four-membered azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[1] While the N-acetyl group provides some stabilization compared to the free amine, this compound remains thermodynamically poised for ring-opening reactions and hydrolysis. Your storage strategy must actively suppress two specific entropy-driven pathways: nucleophilic attack (hydrolysis) and acid-catalyzed ring opening .

Critical Storage Specifications

Failure to adhere to these parameters will result in the formation of linear impurities and acetic acid byproducts.

Storage Protocol Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Lowers kinetic energy, significantly retarding the rate of hydrolysis and ring-opening.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents absorption of atmospheric moisture. Water is the primary reagent for both degradation pathways.
Container Amber Glass / Tightly Sealed Protects from light (minor risk) and ensures a hermetic seal against humidity.
Desiccation Required The compound is hygroscopic. Store secondary containment over Drierite or silica gel.

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Amide Hydrolysis

In the presence of moisture, the amide bond cleaves. This releases Azetidine (volatile, foul-smelling) and Acetic Acid . The release of acetic acid creates an autocatalytic cycle, lowering the pH and accelerating Pathway B.

Pathway B: Acid-Catalyzed Ring Opening

This is the critical failure mode for azetidines. If the sample becomes acidic (via hydrolysis or environmental contamination), the nitrogen atom protonates. The ring strain then drives a nucleophile (like water or chloride) to attack the


-carbon, snapping the ring open to form linear byproducts [2].
Visualizing the Degradation Cascade

DegradationPathways Parent This compound (Intact Reagent) Hydrolysis Pathway A: Amide Hydrolysis Parent->Hydrolysis + H2O RingOpen Pathway B: Ring Opening Parent->RingOpen + H+ / Nuc Moisture Moisture (H2O) Moisture->Hydrolysis Acid Acid Catalyst (H+) Acid->RingOpen Prod_A1 Azetidine (Free Amine) Hydrolysis->Prod_A1 Prod_A2 Acetic Acid (Autocatalyst) Hydrolysis->Prod_A2 Prod_B1 Linear Amides (e.g., N-(3-hydroxypropyl)acetamide) RingOpen->Prod_B1 Prod_A2->Acid Lowers pH

Figure 1: Mechanistic pathways showing how moisture triggers hydrolysis, releasing acetic acid which then catalyzes irreversible ring opening.

Troubleshooting Guide

Scenario 1: "My compound has turned yellow or viscous."
  • Diagnosis: This indicates advanced degradation. The yellowing often comes from oligomerization of the ring-opened linear amines.

  • Verification: Check pH. If an aqueous solution of the compound is acidic (pH < 5), hydrolysis has occurred.

  • Solution: Do not use. Purification is difficult due to the polarity similarity between the parent amide and linear byproducts. Discard and re-order.

Scenario 2: "I see extra peaks in the Proton NMR."
  • Diagnosis:

    • Sharp singlet at ~2.0 ppm: Indicates free Acetic Acid (Hydrolysis).

    • Triplet/Multiplets at ~3.4-3.6 ppm: Indicates linear N-propyl species (Ring Opening).

    • Broadening of ring protons (~4.0 ppm): Indicates dynamic exchange due to protonation.

  • Solution: If degradation is < 5%, you may attempt to pass the neat liquid through a small plug of basic alumina (to remove acid) or distill under high vacuum if the quantity allows.

Scenario 3: "The bottle arrived at room temperature."
  • Diagnosis: Short-term excursions (shipping) are generally acceptable if the container remained sealed.

  • Action: Immediately transfer to -20°C storage. Perform a quick 1H-NMR check before critical experiments.

Standard Operating Procedure (SOP) for Handling

Objective: Dispense this compound without introducing moisture.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric water directly into the reagent.

  • Inert Blanket: If possible, handle inside a glovebox. Alternatively, use a "balloon technique":

    • Insert a needle connected to an Argon balloon into the septum.

    • Withdraw the required volume with a syringe.

    • The Argon fills the void volume, preventing air intake.

  • Resealing: Parafilm is insufficient for long-term storage. If the original cap is compromised, transfer to a vial with a Teflon-lined screw cap.

  • Aliquot Strategy: If you plan to use the reagent frequently, divide the stock into single-use aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQ)

Q: Can I dissolve this in DMSO for storage? A: Not recommended for long term. While soluble, DMSO is hygroscopic. Over time, the water absorbed by DMSO will hydrolyze the azetidine. If you must store as a solution, use anhydrous Dichloromethane (DCM) or Acetonitrile over molecular sieves at -20°C.

Q: Is the ring opening reversible? A: No. The relief of ring strain (~25 kcal/mol) makes the ring-opening reaction effectively irreversible under standard laboratory conditions. Once the ring snaps, the energy is released and cannot be regained easily.

Q: What are the safety risks specific to this compound? A: Treat it as a Skin and Eye Irritant . Azetidines can be biologically active (mimicking proline or other amino acids).[1] Ensure you wear nitrile gloves and safety glasses. If the bottle smells strongly of vinegar, it has degraded to acetic acid and free azetidine (which is toxic/irritant).

References

  • Duda, M. A., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews, 2021.

  • Richardson, P. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

  • SynQuest Laboratories.[2] "Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride" (Analogous handling data).

Sources

Removing excess acetic anhydride from N-acetylazetidine product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Acetic Anhydride & Acetic Acid Byproducts

Document ID: TS-ORG-AZT-004 Last Updated: 2026-02-09 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The acetylation of azetidine using acetic anhydride (


) presents a specific purification challenge: polarity alignment .[1] Unlike lipophilic amides, N-acetylazetidine is a small, polar, tertiary amide that is highly water-soluble.[1] Standard aqueous workups (liquid-liquid extraction) often result in significant product loss into the aqueous phase.[1]

This guide details three protocols to remove excess


 and the acetic acid (

) byproduct, ranked by product recovery efficiency.

Module 1: Critical Physicochemical Properties

Before selecting a protocol, understand the physical constraints of your system.[1]

CompoundBP (

C)
Water SolubilityReactivity Note
N-Acetylazetidine >180 (est.)[1]Miscible Acid-stable, but ring strain makes it susceptible to nucleophilic opening at high T.
Acetic Anhydride 139.5Reacts slowlyHydrolyzes to

.[1]
Acetic Acid 118MiscibleDifficult to remove by simple evaporation due to dimerization.[1]
Methyl Acetate 56.9ModerateVolatile .[1] Formed via methanolysis of

.

Module 2: Decision Matrix & Workflow

Do not default to an aqueous wash.[1] Use the flowchart below to select the method that protects your yield.

PurificationLogic Start Crude Reaction Mixture (N-Acetylazetidine + Excess Ac2O) Scale What is your reaction scale? Start->Scale Small < 1 gram Scale->Small Small Scale Large > 1 gram / Bulk Scale->Large Process Scale MethodA Method A: Methanolysis & Azeotrope (Highest Yield) Small->MethodA Standard approach MethodB Method B: Solid Phase Scavenging (Highest Purity) Small->MethodB If purity is critical Large->MethodA Preferred MethodC Method C: Salting-Out Extraction (Only if salts must be removed) Large->MethodC If inorganic salts present

Figure 1: Decision matrix for purification strategy based on scale and purity requirements.

Module 3: Detailed Protocols

Method A: The "Dry" Workup (Methanolysis)

Recommended for: Maximum yield; preventing product loss to water.[1] Mechanism: Converts high-boiling


 (

) into low-boiling Methyl Acetate (

).[1]

Step-by-Step Protocol:

  • Quench: Cool the reaction mixture to

    
    . Add Methanol (MeOH)  in excess (approx. 5–10 equivalents relative to remaining 
    
    
    
    ).[1]
    • Note: If the reaction was neat, add MeOH directly.[1] If in DCM, add MeOH to the solution.[1]

  • Incubate: Stir at room temperature for 30 minutes.

    • Chemistry:

      
      
      
  • Evaporation 1: Concentrate on a rotary evaporator (

    
     bath, roughly 200 mbar). This removes the solvent and the volatile Methyl Acetate.[1]
    
  • Azeotropic Removal (The "Chaser"):

    • The residue now contains Product + Acetic Acid.[1]

    • Add Toluene (approx. 2x volume of residue).[1]

    • Evaporate again.[1] Toluene co-evaporates with acetic acid, dragging it out of the oil.[1]

    • Repeat: Perform this toluene strip 3 times.[1]

  • Final Polish: Place the residue under high vacuum (<1 mbar) for 2 hours to remove trace toluene.

Result: A clean oil or low-melting solid free of anhydride.[1]

Method B: Solid-Phase Scavenging

Recommended for: Small scale (<500 mg) or library synthesis where evaporation is insufficient.[1]

Protocol:

  • Dilute crude reaction with DCM or Ethyl Acetate.[1]

  • Add Polymer-Supported Trisamine (or similar amine scavenger resin) and Polymer-Supported Isocyanate .[1]

    • Trisamine removes Acetic Acid / Anhydride.[1]

    • Isocyanate removes any unreacted Azetidine starting material.[1]

  • Shake/Stir for 2 hours at room temperature.

  • Filter through a fritted syringe or funnel.[1]

  • Concentrate filtrate.[1]

Method C: The "Salting Out" Extraction

Recommended for: Only when inorganic salts must be washed away, or if Method A fails.[1] Risk: High risk of product loss into water due to the polarity of N-acetylazetidine.[1]

Protocol:

  • Quench: Add saturated aqueous

    
     to the reaction mixture. Stir until gas evolution ceases.
    
  • Saturation: Add solid

    
     to the aqueous layer until it is saturated (undissolved salt visible).
    
    • Why: This increases the ionic strength of the water, forcing the organic product (N-acetylazetidine) out ("Salting Out" effect).

  • Extraction: Extract with Chloroform (

    
    )  or DCM/Isopropanol (3:1) .[1]
    
    • Note: Standard DCM or EtOAc may not be polar enough to pull the product from the water.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting & FAQ

Q1: I still smell vinegar (acetic acid) after Method A. What now?

A: Acetic acid can hydrogen-bond strongly to amides.[1]

  • Fix: Dissolve the residue in a small amount of DCM and pass it through a short pad of basic alumina or flush through a silica plug with 5% MeOH/DCM. The basic alumina will retain the acid.[1]

Q2: Will the azetidine ring open during the workup?

A: Azetidines are strained but kinetically stable in neutral or slightly basic conditions.[1]

  • Risk Factor: Heating in strong acid (e.g., boiling in acetic acid) can cause ring opening to the linear amide.[1]

  • Prevention: Keep rotary evaporator bath temperatures below

    
    . Avoid strong mineral acids (
    
    
    
    ) during workup.[1]
Q3: My yield is >100%. Why?

A: You likely have trapped solvent or acetic acid/DMAc complexes.[1]

  • Validation: Run a

    
    -NMR in 
    
    
    
    . Look for a singlet at
    
    
    ppm.[1] If it integrates higher than 3H relative to the ring protons, you have trapped acetic acid or anhydride.[1]
  • Fix: Repeat the Toluene azeotrope step (Method A, Step 4).

Q4: Can I distill the product?

A: Yes, but it requires high vacuum (Kugelrohr or Short Path).[1]

  • Guidance: N-acetylazetidine likely boils >80°C at 0.5 mmHg.[1] Ensure you remove the bulk of lower-boiling impurities first to prevent "bumping."[1]

References

  • Organic Syntheses. Preparation of Azetidine. Coll. Vol. 5, p. 541 (1973); Vol. 44, p. 13 (1964).[1] Link[1]

    • Context: Establishes boiling points and handling of the parent azetidine ring.[1]

  • BenchChem Protocols. Deprotection of N-trimethylsilylazetidine to Yield Free Azetidine.Link

    • Context: Discusses volatility and purification logic for azetidine deriv
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10422, Azetidine.[1]Link[1]

    • Context: Physicochemical property data (solubility/miscibility).[1][2][3]

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1]

    • Context: Standard reference for azeotropic removal of acetic acid using toluene/heptane.[1]

Sources

Optimizing reaction temperature for strained ring acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Conditions for Strained Systems

Executive Summary: The Thermodynamics of Strain

The Core Challenge: Acetylating strained rings (cyclopropanes, azetidines, oxetanes, and strained bicycles like norbornene) presents a thermodynamic paradox. You must provide enough thermal energy (


) to overcome the activation energy of acetylation (

), but not enough to surmount the activation barrier for ring opening or skeletal rearrangement (

).
  • Standard Alcohols: Acetylation is thermodynamically favorable; excess heat merely speeds up the kinetics.

  • Strained Systems: Excess heat or high acidity accesses a "trap door" pathway—the release of ring strain energy (approx. 27 kcal/mol for cyclopropane), leading to irreversible decomposition.

The Solution: We do not simply "lower the temperature." We use hyper-nucleophilic catalysis or oxophilic Lewis Acids to lower the


, allowing the reaction to proceed rapidly within a "Goldilocks Zone" (typically -20°C to +20°C) where the ring remains kinetically trapped.

Diagnostic Workflow (Pre-Reaction)

Before selecting a protocol, categorize your substrate using this decision matrix.

StrainedRingLogic Start Substrate Analysis StrainType Identify Strain Element Start->StrainType Cyclopropane Cyclopropane/Cyclobutane (Acid Sensitive) StrainType->Cyclopropane AzHet Azetidine/Aziridine (Nucleophile Sensitive) StrainType->AzHet Bridge Bicyclic (e.g., Norbornanol) (Rearrangement Prone) StrainType->Bridge Decision1 Risk: Cationic Ring Opening Cyclopropane->Decision1 Decision2 Risk: Ring Expansion/Opening AzHet->Decision2 Decision3 Risk: Wagner-Meerwein Shift Bridge->Decision3 Sol1 Protocol A: Sc(OTf)3 Catalysis (-20°C) Decision1->Sol1 High Risk Sol2 Protocol B: DMAP/Pyridine (0°C) Decision1->Sol2 Low Risk Decision2->Sol1 If Sterically Hindered Decision2->Sol2 Preferred Decision3->Sol1 Strict Control Sol3 Protocol C: Steglich (DCC/DMAP) (Room Temp)

Figure 1: Decision matrix for selecting acetylation conditions based on substrate strain type and associated failure modes.

Optimized Protocols

Protocol A: Lewis Acid Catalysis (The "Cold & Fast" Method)

Best for: Highly strained alcohols (cyclopropanols), acid-sensitive substrates, and sterically hindered secondary alcohols.

Mechanism: Scandium(III) triflate (


) acts as an extremely active oxophilic Lewis acid. It coordinates to the acetic anhydride, increasing its electrophilicity so significantly that the alcohol attacks rapidly even at -20°C. This avoids the heat required for standard DMAP catalysis.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • 
     (1–5 mol%)
    
  • Solvent:

    
     (Acetonitrile) or 
    
    
    
    (DCM)

Step-by-Step:

  • Dissolution: Dissolve substrate and

    
     in anhydrous 
    
    
    
    (0.2 M concentration) under
    
    
    .
  • Cryo-Cooling: Cool the solution to -20°C (ice/salt or acetone/dry ice bath).

  • Catalyst Addition: Add

    
     in one portion.
    
  • Monitoring: Stir at -20°C for 30 minutes. Monitor via TLC/LCMS.

    • Note: If reaction is sluggish, warm slowly to 0°C. Do not jump to Room Temp (RT).

  • Quench: Quench with phosphate buffer (pH 7) at 0°C. Avoid strong bicarbonate quench if the ring is base-sensitive.

Protocol B: Modified Base-Mediated (The "Buffered" Method)

Best for: Azetidines, Aziridines, and substrates sensitive to Lewis Acids.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: DCM

Step-by-Step:

  • Cooling: Dissolve substrate and

    
     in DCM. Cool to 0°C .
    
  • Addition: Add

    
     dropwise over 10 minutes.
    
    • Why? Adding anhydride to the base/substrate mixture prevents transient buildup of acetyl pyridinium species which can be exothermic.

  • Catalysis: Add DMAP last.

  • Temperature Cap: Allow to warm to RT only if conversion <10% after 1 hour.

Troubleshooting Guide (FAQs)

Issue 1: "I see a linear chain byproduct instead of my acetylated ring."

Diagnosis: Acid-Catalyzed Ring Opening. The Science: During acetylation, acetic acid (AcOH) is generated as a byproduct. In strained systems like cyclopropanes or oxetanes, the proton (


) protonates the ring oxygen or an adjacent leaving group, triggering ring opening to relieve strain (approx. 25-27 kcal/mol release).
Solution: 
  • Switch Reagent: Use Acetyl Chloride with a stoichiometric proton sponge (e.g., 2,6-di-tert-butylpyridine) to trap HCl instantly.

  • Use Protocol A:

    
     is neutral/Lewis acidic but does not generate free Brønsted acid in the same quantity as uncatalyzed anhydride reactions, and the low temp (-20°C) prevents the kinetic opening.
    
Issue 2: "My reaction is stuck at 50% conversion, but heating it destroys the starting material."

Diagnosis: Steric Hindrance vs. Thermal Instability. The Science: The substrate is likely a hindered secondary alcohol (e.g., adjacent to the strained ring). Heating provides the energy for acetylation but also exceeds the activation energy for decomposition. Solution:

  • Do NOT heat.

  • Increase Catalyst Nucleophilicity: Switch from DMAP to 4-PPY (4-Pyrrolidinopyridine) . 4-PPY is approx. 10x more active than DMAP, allowing the reaction to proceed at 0°C where the ring is stable.

Issue 3: "Azetidine ring opened during workup."

Diagnosis: Hydrolysis during Quench. The Science: N-acyl azetidines are activated amides. While the ring strain makes them reactive, the N-acyl group makes the ring susceptible to nucleophilic attack by water/hydroxide during the quench, especially if the pH is not controlled. Solution:

  • Quench Cold: Pour the reaction mixture into ice-cold water.

  • Buffer: Use a pH 7 phosphate buffer. Avoid 1M HCl or 1M NaOH washes.

Data & Comparison

Table 1: Catalyst Efficiency vs. Temperature for Strained Cycloalkanol Acetylation

CatalystTempTimeYieldRing OpeningNotes
None 80°C4 h15%High (>60%) Thermal decomposition dominates.
DMAP 25°C2 h85%Moderate (10%)Standard conditions; some risk.
Sc(OTf)3 -20°C 30 min 98% None (<1%) Recommended. Kinetic control achieved.
Bi(OTf)3 0°C1 h92%Low (<2%)Good alternative to Scandium.

Visualizing the Pathway

The following diagram illustrates the "Goldilocks Zone" we aim for: maximizing the acetylation rate (


) while minimizing the ring-opening rate (

).

ReactionCoordinate cluster_zone Optimization Goal: Lower TS_Acet below ambient thermal energy SM Strained Alcohol TS_Acet TS Acetylation SM->TS_Acet Low Ea (via Catalyst) TS_Open TS Ring Open SM->TS_Open High Ea (Thermal/Acid) Prod Acetylated Product TS_Acet->Prod Decomp Linear Decomp TS_Open->Decomp

Figure 2: Reaction coordinate comparison. Catalysts (Green path) lower the barrier for acetylation, allowing the reaction to occur at temperatures where the Red path (Decomposition) is energetically inaccessible.

References

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society.

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[1] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." The Journal of Organic Chemistry.

  • Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).[2] "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron.

  • Wiberg, K. B. (1986).[3] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane."

Sources

Controlling amide rotamers in N-acetylazetidine NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for controlling and analyzing amide rotamers in N-acetylazetidine and related strained cyclic amides using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple protocols and explain the underlying principles that govern experimental outcomes, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the observation of amide rotamers in NMR.

Q1: What are amide rotamers, and why are they particularly prominent in the NMR spectrum of N-acetylazetidine?

Answer: Amide rotamers, also known as rotational isomers, arise from the hindered rotation around the carbon-nitrogen (C–N) bond of an amide functional group.[1][2] This restricted rotation is a direct consequence of resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system.[3] This delocalization imparts a significant partial double-bond character to the C–N bond, creating a substantial energy barrier to rotation that can range from 10 to 25 kcal/mol.[4][5][6]

This phenomenon results in two distinct, planar ground-state conformations:

  • trans-rotamer: The substituent on the nitrogen (the azetidine ring) is on the opposite side of the C-N bond from the carbonyl oxygen.

  • cis-rotamer: The substituent on the nitrogen is on the same side as the carbonyl oxygen.

In N-acetylazetidine, the nitrogen atom is part of a rigid, strained four-membered ring. This ring structure can influence the rotational barrier and the relative stability of the cis and trans rotamers, often making the presence of both isomers more pronounced and complex to analyze compared to acyclic amides.[7][8]

Figure 1: Equilibrium between trans and cis rotamers of N-acetylazetidine.
Q2: How does the rate of rotamer interconversion affect the appearance of an NMR spectrum?

Answer: The appearance of the NMR spectrum is dictated by the rate of interconversion (k) between the rotamers relative to the NMR timescale (Δν, the frequency difference between the signals of the two rotamers).

  • Slow Exchange (k << Δν): At low temperatures, the interconversion is slow. The NMR spectrometer detects two distinct molecular species. This results in two separate, sharp sets of peaks—one for the cis isomer and one for the trans isomer. The ratio of their integrals directly reflects their relative populations.

  • Fast Exchange (k >> Δν): At high temperatures, the interconversion is very rapid. The spectrometer cannot distinguish between the individual rotamers and observes a time-averaged environment. This results in a single set of sharp peaks, with chemical shifts being the population-weighted average of the individual cis and trans signals.

  • Intermediate Exchange (k ≈ Δν): When the rate of interconversion is similar to the NMR timescale, severe peak broadening occurs. The two distinct signals begin to merge, lose intensity, and become poorly resolved. The temperature at which the two signals merge into a single broad peak is known as the coalescence temperature (Tc) . This is a common source of confusion in routine analysis, as broad signals can be mistaken for impurities or sample degradation.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides actionable solutions to specific problems encountered during the NMR analysis of N-acetylazetidine.

Issue 1: My NMR signals are broad and unresolved, making assignment and integration impossible.
  • Probable Cause: You are acquiring the spectrum at a temperature where the rotamers are in the intermediate exchange regime. The rate of interconversion is on the same timescale as the frequency separation of the signals, causing coalescence.

  • Solution: Variable Temperature (VT) NMR Analysis. The most robust solution is to perform a variable temperature (VT) NMR study. By changing the temperature, you can shift the exchange rate into either the slow or fast regime to obtain sharp, analyzable signals.

    Experimental Protocol: VT-NMR for Resolving Broadened Signals

    • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C / 298 K).

    • Cooling Phase (to achieve slow exchange):

      • Decrease the sample temperature in increments of 10-15 K (e.g., to 288 K, 278 K, 268 K...).

      • Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

      • Acquire a spectrum at each step. Observe as the broad peaks gradually de-coalesce and sharpen into two distinct sets of signals. Continue cooling until no further sharpening is observed.

    • Heating Phase (to achieve fast exchange):

      • From the initial temperature, increase the temperature in increments of 10-15 K (e.g., to 308 K, 318 K, 328 K...).

      • Follow the same equilibration and acquisition procedure.

      • Observe as the broad peaks first merge completely (coalescence) and then sharpen into a single set of population-averaged signals.[10]

G cluster_cool Strategy 1: Resolve Rotamers cluster_heat Strategy 2: Simplify Spectrum start Start: Broad NMR Signals at Room Temperature vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr decision Goal? vt_nmr->decision cool Decrease Temperature (e.g., to -20°C) decision->cool Quantification/ Assignment heat Increase Temperature (e.g., to +80°C) decision->heat Simplification slow_exchange Result: Slow Exchange Regime. Two sharp sets of peaks are observed. cool->slow_exchange quantify Accurate quantification and NOE studies are now possible. slow_exchange->quantify fast_exchange Result: Fast Exchange Regime. One sharp set of averaged peaks. heat->fast_exchange simplify Simplified spectrum for rapid structural confirmation. fast_exchange->simplify

Figure 2: Workflow for using VT-NMR to troubleshoot broad signals.
Issue 2: I see two distinct sets of peaks. How can I be certain they are rotamers and not an impurity or a mixture of diastereomers?
  • Probable Cause: Your sample is in the slow-exchange regime at the analysis temperature, and both rotamers are present in significant populations.

  • Solution 1: Temperature Coalescence Study As described in the protocol above, increasing the temperature should cause the two sets of peaks to broaden, move closer together, coalesce into a single broad hump, and finally sharpen into one set of averaged signals. Impurities or diastereomers will not coalesce.[11]

  • Solution 2: 2D Exchange Spectroscopy (EXSY) This is the definitive method for proving chemical exchange. A 2D EXSY (or its NOESY equivalent) experiment detects magnetization transfer between nuclei that are exchanging chemically.[11]

    Experimental Protocol: 2D EXSY for Rotamer Confirmation

    • Setup: Use a standard 2D NOESY pulse sequence. The key parameter is the mixing time (d8 or tm) .

    • Mixing Time Selection: The mixing time should be on the order of 1/k, where k is the rate of exchange. A good starting point is a mixing time close to the T₁ relaxation time of the protons of interest. For many small molecules, a range of 200 ms to 800 ms is effective.

    • Data Analysis: If the two sets of signals correspond to exchanging rotamers, you will observe cross-peaks connecting the signals of the first rotamer to the corresponding signals of the second rotamer. The diagonal peaks represent the signals of the individual rotamers (like a normal 1D spectrum). The presence of these off-diagonal cross-peaks is unequivocal proof of chemical exchange. Impurities will not show cross-peaks to the main compound.

G start Observe Two Sets of Signals (Set A and Set B) exsy Run 2D EXSY / NOESY Experiment start->exsy diag_a Diagonal Peak (Proton H1 in Rotamer A) diag_b Diagonal Peak (Proton H1 in Rotamer B) no_cross_peak No Cross-Peak exsy->no_cross_peak If no connection between A and B cross_peak Cross-Peak Observed! diag_a->cross_peak Magnetization Transfer diag_b->cross_peak conclusion_rotamers Conclusion: Set A and Set B are Exchanging Rotamers cross_peak->conclusion_rotamers conclusion_impurity Conclusion: Set B is likely an impurity or non-exchanging species no_cross_peak->conclusion_impurity

Figure 3: Logic diagram for confirming rotamers using 2D EXSY.
Issue 3: I need to change the cis:trans ratio for my experiment. How can I control the rotamer population?
  • Probable Cause: The observed rotamer ratio is the result of the thermodynamic equilibrium under the current experimental conditions (solvent, temperature). This equilibrium can be perturbed.

  • Solution: Modify the Chemical Environment. The relative stability of the cis and trans rotamers is sensitive to their interaction with the surrounding medium. By systematically changing the solvent, you can often shift the equilibrium to favor one isomer.[12]

    Protocol: Solvent Screening for Rotamer Control

    • Prepare samples of your N-acetylazetidine in a range of deuterated solvents with varying properties (see Table 1).

    • Acquire ¹H NMR spectra for each sample at a temperature known to be in the slow-exchange regime (to allow for accurate integration).

    • Carefully integrate non-overlapping signals corresponding to the cis and trans rotamers.

    • Compare the ratios to identify the solvent system that provides the most favorable equilibrium for your needs.

    Solvent PropertyExample SolventsExpected Effect on cis:trans RatioRationale
    Non-polar, Aprotic Benzene-d₆, Toluene-d₈Generally favors the less polar rotamer.Solvation is driven by van der Waals forces; the molecule adopts its intrinsically most stable conformation.
    Polar, Aprotic CDCl₃, Acetone-d₆, DMSO-d₆Can shift equilibrium based on dipole moments.The solvent will preferentially stabilize the rotamer with the larger overall dipole moment.[5]
    Polar, Protic D₂O, Methanol-d₄Often significantly favors the trans rotamer.Protic solvents can form hydrogen bonds with the carbonyl oxygen. This interaction is typically less sterically hindered in the trans conformation.[13]
    Table 1: General influence of solvent choice on amide rotamer equilibrium.
    • Advanced Tip: The addition of a Lewis acid or a Brønsted acid (e.g., a drop of TFA-d) can catalyze the C-N bond rotation by coordinating to the carbonyl oxygen.[10] This increases the single-bond character of the C-N bond, lowering the rotational barrier and potentially altering the observed equilibrium. Use this technique with caution as it chemically modifies your sample.

References
  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-380.

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-380.

  • Kemnitz, C. R., & Loewen, M. J. (2007). "Amide Resonance" Correlates with a Breadth of C−N Rotation Barriers. Journal of the American Chemical Society, 129(9), 2521–2528.

  • Kubyshkin, V., & Budisa, N. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry, 15(32), 6764–6772.

  • Ley, S. V., et al. (2013). Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre Blog.

  • Wang, Y., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. ChemBioChem, 23(5), e202100645.

  • Mishra, N. K., & Tizzard, G. J. (2018). Rotamers or Diastereomers? An Overlooked NMR Solution. Organic Letters, 20(3), 632–635.

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Blog.

  • Neudorfer, C., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 694–703.

  • Roberts, J. D. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. Chemistry LibreTexts.

  • AZoM. (2020). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com.

  • Master Organic Chemistry. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry.

  • Roberts, J. D. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

  • Geronikaki, A., et al. (2016). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N′-Bis-(o-tolyl)formamidine. Molbank, 2016(2), M891.

  • Kemnitz, C. R., & Loewen, M. J. (2007). "Amide resonance" correlates with a breadth of C-N rotation barriers. PubMed.

  • Wu, G., et al. (2020). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 25(22), 5438.

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Blog.

  • NMRium. (n.d.). The next-generation NMR software. NMRium.

  • Bagno, A., et al. (2006). Solvation Properties of N-Substituted Cis and Trans Amides Are Not Identical. The Journal of Physical Chemistry A, 110(33), 10046–10053.

Sources

Validation & Comparative

Benchmarking the Conformational Dynamics: 1H NMR Analysis of 1-(Azetidin-1-yl)ethanone

[1]

Executive Summary

1-(Azetidin-1-yl)ethanone (N-acetylazetidine) presents a unique spectroscopic challenge compared to acyclic amides.[1] Unlike N,N-dimethylacetamide (DMA), where distinct cis and trans isomers exist as separate populations, N-acetylazetidine possesses a symmetric ring structure.[1] However, the partial double-bond character of the amide bond (


This guide provides the definitive chemical shift data, explains the ring-strain mechanics influencing the rotational barrier, and outlines the Variable Temperature (VT) NMR protocols required to resolve these signals.

Mechanistic Insight: The Rotational Barrier

The NMR spectrum of this compound is defined by the restricted rotation of the amide bond.

The Resonance Conflict

The nitrogen atom in azetidine is part of a strained 4-membered ring.[1] To relieve ring strain, the nitrogen tends to adopt a more pyramidal (


  • Consequence: The

    
     delocalization is slightly diminished, lowering the rotational energy barrier (
    
    
    ) compared to DMA (~18 kcal/mol).
  • Observation: At room temperature (298 K), the rotation is often in the "intermediate" or "slow" exchange regime, causing the

    
    -protons to appear as two distinct multiplets (1:1 ratio) rather than a single averaged signal.
    
Conformational Pathway Diagram

The following diagram illustrates the symmetry breaking caused by the planar amide bond.

RotationalDynamicscluster_0NMR Observable SpeciesState_AGround State (Restricted Rotation)Planar Amide BondC2 and C4 are Non-EquivalentTSTransition State (90° Twist)Loss of ResonanceMaximal EnergyState_A->TS Thermal ActivationState_BFast Exchange (High Temp)Rapid C-N RotationC2 and C4 AverageTS->State_B > Coalescence Temp (Tc)

Figure 1: The transition from restricted rotation (distinct protons) to fast exchange (averaged protons).

Comparative NMR Data

Standard Chemical Shifts (CDCl3)

The following data represents the Slow Exchange Limit (typically observed at 298 K or slightly below). Note that the

1
Proton EnvironmentMultiplicityShift (

, ppm)
IntegrationJ-Coupling (Hz)Assignment Logic
Acetyl-CH

Singlet (s)1.87 3H-Methyl group attached to Carbonyl.[1]

-Ring (C3-H)
Quintet2.25 2H

Furthest from N; less affected by rotamers.[1]

-Ring (Trans)
Triplet (t)4.01 2H

Shielded relative to the cis protons.

-Ring (Cis)
Triplet (t)4.18 2H

Deshielded by the carbonyl oxygen anisotropy.

Critical Note: If your spectrum at 298 K shows a broad "hump" at 4.1 ppm, the sample is near the coalescence temperature. Cooling the sample to 273 K will resolve the two triplets; heating to 323 K will sharpen them into a single average triplet.

Structural Benchmarking: Ring Strain Effects

Comparing this compound against its 5-membered and acyclic analogs highlights the impact of ring size on chemical shift and rotational barriers.[1]

FeatureThis compound 1-Acetylpyrrolidine N,N-Dimethylacetamide (DMA)
Ring Size 4-Membered5-MemberedAcyclic

-H Shift
4.01 / 4.18 ppm3.40 / 3.50 ppm2.94 / 3.02 ppm (Methyls)
Barrier (

)
~10–13 kcal/mol~18 kcal/mol~18 kcal/mol
RT Appearance Broad or Split (Intermediate)Distinct Split (Slow)Distinct Split (Slow)

Experimental Protocols

Standard Acquisition Protocol

To ensure accurate integration of the rotameric signals, specific acquisition parameters must be adjusted.

  • Solvent Selection: Use CDCl

    
      (99.8% D) for standard characterization.[1] Use DMSO-d
    
    
    if the peaks are overlapping with impurities; however, DMSO's viscosity may broaden lines further.[1]
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding (though less relevant for this tertiary amide).[1]

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set D1

    
     5 seconds. The acetyl methyl protons often have longer T1 relaxation times. Insufficient delay will lead to under-integration of the methyl singlet relative to the ring protons.[1]
    
Variable Temperature (VT) Coalescence Workflow

To calculate the precise rotational energy barrier for your specific derivative, follow this self-validating workflow.

VT_ProtocolStartStart: Sample in CDCl3Step1Acquire 1H NMR at 298 K(Check for Broadening)Start->Step1DecisionAre Alpha Peaks Split?Step1->DecisionCoolCool to 273 K or 253 K(Slow Exchange Limit)Decision->CoolNo (Broad/Avg)HeatHeat in 10K increments(300K -> 340K)Decision->HeatYes (Distinct)Cool->HeatResolve PeaksCalcIdentify Coalescence Temp (Tc)Use Gutowsky-Holm Eq.Heat->Calc

Figure 2: Decision tree for resolving rotameric kinetics.

Calculation: At the coalescence temperature (





References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1283 (Azetidine derivatives).[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Foundational text on Amide Rotational Barriers). [Link]

A Comparative Guide to the ¹³C NMR Spectral Data of N-acetylazetidine Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Azetidine Ring in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in drug design. Its unique conformational properties and ability to act as a bioisosteric replacement for other groups have led to its incorporation into a wide array of therapeutic agents. Accurate structural elucidation is paramount in the development of these molecules, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide will focus on N-acetylazetidine as a representative example, providing a framework for understanding the NMR characteristics of this class of compounds.

Understanding the ¹³C NMR Spectrum of N-acetylazetidine

The chemical shift of a ¹³C nucleus is primarily influenced by its local electronic environment. Factors such as the electronegativity of neighboring atoms, bond hybridization, and ring strain play a significant role.[1][2] In N-acetylazetidine, the nitrogen atom, being more electronegative than carbon, will deshield the adjacent ring carbons (C2 and C4), causing them to resonate at a higher chemical shift (downfield). The acetyl group's carbonyl carbon will also exert a deshielding effect.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm) of N-acetylazetidine and Related Derivatives

CompoundC2/C4 (ppm)C3 (ppm)N-Substituent Carbons (ppm)Solvent
N-acetylazetidine (Predicted) ~45-55~15-25C=O: ~170, CH₃: ~22CDCl₃
Azetidine21.917.5-CDCl₃
1-(3-(Pyrazol-1-yl)azetidin-1-yl)ethan-1-one58.433.1C=O: 168.8, CH₃: 21.5CDCl₃
Azetidin-2-one DerivativesC2 (C=O): ~164-167C3: ~71-83C4: ~58-78DMSO-d₆

Note: The chemical shifts for azetidin-2-one derivatives can vary significantly based on substitution.[3]

Comparative Analysis with Other Azetidine Derivatives

A comparative approach is invaluable for validating spectral assignments. By examining the ¹³C NMR data of related azetidine structures, we can observe predictable trends. For instance, in unsubstituted azetidine, the ring carbons are relatively shielded. The introduction of an N-acetyl group in N-acetylazetidine is expected to cause a significant downfield shift for the C2 and C4 carbons due to the inductive effect of the carbonyl group. This is consistent with data observed for other N-acyl azetidines.

The C3 carbon, being further from the nitrogen and the acetyl group, is expected to be the most shielded of the ring carbons, resonating at the lowest chemical shift. The carbonyl carbon of the acetyl group itself will appear significantly downfield, typically in the 170-185 ppm range, which is characteristic of amide carbonyls.[4]

Experimental Protocol for Acquiring ¹³C NMR Spectra

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for N-acetylazetidine or similar compounds, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation and instrument setup.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified N-acetylazetidine in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules and its carbon signal at ~77 ppm serves as a convenient internal reference.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a spectrometer with a minimum field strength of 400 MHz for protons (which corresponds to 100 MHz for ¹³C).
  • Tune and match the ¹³C probe to the sample.
  • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS proton signal is a good indicator of a well-shimmed field.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: 0 to 220 ppm. This range covers the vast majority of organic carbon signals.[5]
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. This allows for adequate relaxation of the carbon nuclei, which is crucial for quantitative measurements, although less critical for simple identification.
  • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.[2]
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ triplet to 77.16 ppm.
  • Integrate the peaks if quantitative information is desired, although integration in standard ¹³C NMR is often not directly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).

Key Factors Influencing Chemical Shifts in N-acetylazetidine

The following diagram illustrates the primary factors that dictate the ¹³C NMR chemical shifts of the N-acetylazetidine ring carbons. Understanding these relationships is fundamental to interpreting the spectrum correctly.

G cluster_molecule N-acetylazetidine cluster_factors Influencing Factors C2_C4 C2 / C4 C3 C3 N_Acetyl N-Acetyl Group Inductive_Effect Inductive Effect (C=O) N_Acetyl->Inductive_Effect exerts Electronegativity Electronegativity of N Electronegativity->C2_C4 deshields (downfield shift) Ring_Strain Ring Strain Ring_Strain->C2_C4 influences Ring_Strain->C3 influences Inductive_Effect->C2_C4 deshields (downfield shift) Hybridization sp³ Hybridization Hybridization->C2_C4 determines base shift Hybridization->C3 determines base shift

Caption: Factors influencing the ¹³C chemical shifts in N-acetylazetidine.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹³C NMR spectral data of N-acetylazetidine and related compounds. By combining theoretical predictions with comparative data from analogous structures, researchers can confidently assign the resonances of the azetidine ring carbons. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for the unambiguous structural characterization required in modern drug discovery and development.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Retrieved from [Link]

  • NIH. (n.d.). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13 C-Labeled N -Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13 C NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetylated Azetidines and Related N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acetylated Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates. The acetylation of the azetidine nitrogen to form an N-acetylazetidine can further modulate a molecule's properties, influencing its polarity, metabolic stability, and target engagement. Understanding the mass spectral behavior of these acetylated scaffolds is crucial for their unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control processes.

This guide will focus on the fragmentation patterns observed under electron ionization (EI), a hard ionization technique that provides rich structural information through characteristic fragmentation. By comparing the fragmentation of N-acetylazetidine with its more common homologues, N-acetylpyrrolidine and N-acetylpiperidine, we can identify trends and unique fragmentation signatures that are diagnostic for each ring system.

The Influence of the Acetyl Group and Ring Strain on Fragmentation

The fragmentation of N-acetylated cyclic amines is primarily governed by two competing factors: the stability of the resulting fragment ions and the inherent strain of the heterocyclic ring. The nitrogen atom, with its lone pair of electrons, plays a central role in directing fragmentation, often leading to alpha-cleavage as a dominant pathway.[1][2][3] The acetyl group introduces an amide bond, which also has characteristic cleavage patterns.

Comparative Fragmentation Analysis

CompoundMolecular Ion (m/z)Key Fragments (m/z)Base Peak (m/z)
N-Acetylazetidine 99 (Predicted)84, 70, 56, 43, 4243 (Predicted)
N-Acetylpyrrolidine 11398, 84, 70, 4343
N-Acetylpiperidine 127112, 98, 84, 4343
N-Acetylpiperidine: The Six-Membered Ring

The mass spectrum of N-acetylpiperidine (MW = 127.18 g/mol ) is characterized by a discernible molecular ion peak at m/z 127.[5] The base peak is observed at m/z 43, corresponding to the acetyl cation (CH₃CO⁺). A prominent peak at m/z 84 is due to the loss of an acetyl radical, resulting in the piperidine radical cation. Alpha-cleavage next to the nitrogen, with the loss of a hydrogen atom, leads to an ion at m/z 126. Another significant fragment is seen at m/z 112, resulting from the loss of a methyl group.

N-Acetylpyrrolidine: The Five-Membered Ring

For N-acetylpyrrolidine (MW = 113.16 g/mol ), the molecular ion peak is present at m/z 113.[6] Similar to its six-membered counterpart, the base peak is at m/z 43 (acetyl cation). The loss of the acetyl group gives rise to a fragment at m/z 70, corresponding to the pyrrolidine radical cation. A fragment at m/z 84 is also observed, likely due to the loss of an ethyl group from the molecular ion.

N-Acetylazetidine: The Strained Four-Membered Ring (Predicted)

Based on the fragmentation of azetidine and the trends from the larger rings, we can predict the fragmentation of N-acetylazetidine (MW = 99.13 g/mol ). The molecular ion peak at m/z 99 is expected to be present, though potentially of lower intensity due to the ring strain. The base peak is predicted to be at m/z 43, the highly stable acetyl cation.

Key fragmentation pathways are anticipated to involve:

  • Loss of the acetyl group: leading to the azetidine radical cation at m/z 56.

  • Alpha-cleavage: with loss of a hydrogen atom to give an ion at m/z 98.

  • Ring opening and fragmentation: The high ring strain of the azetidine ring may lead to more extensive fragmentation upon ionization. Cleavage of the ring could result in fragments such as the loss of ethene (C₂H₄) from the molecular ion, leading to an ion at m/z 71.

Proposed Fragmentation Mechanisms

The dominant fragmentation pathways for N-acetylated cyclic amines under electron ionization can be rationalized through several key mechanistic steps.

Alpha-Cleavage

Upon electron impact, an electron is often ejected from the nitrogen atom, forming a radical cation. Subsequent cleavage of a C-C bond adjacent (alpha) to the nitrogen is a common and favorable process, as it leads to the formation of a resonance-stabilized iminium ion.[1][2][3]

G cluster_mol Molecular Ion cluster_frag1 Alpha-Cleavage mol [M]⁺˙ frag1 [M-R]⁺ mol->frag1 - R•

Caption: Alpha-cleavage fragmentation pathway.

Amide Bond Cleavage

The amide bond in N-acetylated heterocycles provides a distinct site for fragmentation. Cleavage of the N-CO bond can occur, leading to the formation of a stable acylium ion (m/z 43 in the case of an acetyl group) and the corresponding cyclic amine radical cation.

G cluster_mol Molecular Ion cluster_frag2 Amide Cleavage mol [M]⁺˙ frag2 [CH₃CO]⁺ + [Ring]⁺˙ mol->frag2

Caption: Amide bond cleavage leading to an acylium ion.

Ring Opening and Elimination

For strained rings like azetidine, ring-opening fragmentation pathways become more significant. This can involve the cleavage of C-C or C-N bonds within the ring, followed by the elimination of neutral molecules like ethene.

G cluster_mol Azetidine Molecular Ion cluster_frag3 Ring Opening mol [C₅H₉NO]⁺˙ frag3 [C₃H₅NO]⁺˙ mol->frag3 - C₂H₄

Caption: Ring opening and neutral loss from N-acetylazetidine.

Experimental Protocols

Sample Preparation

A stock solution of the N-acetylated heterocycle (N-acetylpyrrolidine or N-acetylpiperidine) is prepared at a concentration of 1 mg/mL in a volatile solvent such as methanol or acetonitrile. For GC-MS analysis, the stock solution is further diluted to a final concentration of 10-100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-300

Conclusion

The mass spectral fragmentation of N-acetylated azetidines, pyrrolidines, and piperidines provides a wealth of structural information. The ubiquitous and stable acetyl cation at m/z 43 serves as a hallmark for this class of compounds. The relative abundances of fragments resulting from alpha-cleavage and ring fragmentation are diagnostic of the ring size. While the fragmentation of N-acetylazetidine is predicted here based on established principles, this guide provides a solid framework for its identification and characterization. The increased ring strain in the four-membered azetidine ring is expected to favor fragmentation pathways involving ring opening to a greater extent than in its five- and six-membered homologues. These comparative data and mechanistic insights are invaluable for researchers in the pharmaceutical and chemical sciences for the confident identification of these important heterocyclic building blocks.

References

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). Journal of the American Chemical Society. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online. [Link]

  • Azetidine. (n.d.). NIST WebBook. [Link]

  • GC-MS approach revealing hidden nitrite reactions in hemolysate using 18O-labelled nitrite and cysteine-based thiols. (2021). Analytical Biochemistry. [Link]

  • Pyrrolidine, 1-acetyl-. (n.d.). PubChem. [Link]

  • 2-Pyrrolidinone, 1-acetyl-. (n.d.). PubChem. [Link]

  • Pyrolysis acetylation. (2023). Journal of Analytical and Applied Pyrolysis. [Link]

  • Piperidine, 1-acetyl-. (n.d.). NIST WebBook. [Link]

  • Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. (2014). Nature Protocols. [Link]

  • N-Acetylpyrrolidone. (n.d.). NIST WebBook. [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2012). Rapid Communications in Mass Spectrometry. [Link]

  • Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. (2023). Journal of Proteome Research. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Acetylacetone. (n.d.). NIST WebBook. [Link]

  • Piperidine. (n.d.). NIST WebBook. [Link]

  • Piperidine. (n.d.). NIST WebBook. [Link]

  • Piperidine. (n.d.). NIST WebBook. [Link]

  • Cytidine, N-acetyl-. (n.d.). NIST WebBook. [Link]

  • Azetidine, 3-methyl-3-phenyl-. (n.d.). NIST WebBook. [Link]

  • 2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. [Link]

Sources

Comparative Reactivity Profile: N-Acetylazetidine vs. N-Acetylpyrrolidine

[1]

Executive Summary

In medicinal chemistry, the choice between a 4-membered (azetidine ) and a 5-membered (pyrrolidine ) nitrogen heterocycle is often dictated by the need to modulate physicochemical properties such as lipophilicity (

11

The Core Distinction: N-acetylazetidine is a "spring-loaded" amide.[1] The geometric constraints of the 4-membered ring force the nitrogen atom into a pyramidal geometry, partially decoupling the amide resonance.[1] This makes N-acetylazetidine significantly more electrophilic and susceptible to hydrolysis than the planar, resonance-stabilized N-acetylpyrrolidine.[1]

Part 1: Structural & Electronic Fundamentals[1]

To understand the reactivity difference, we must look beyond the molecular formula to the orbital overlap.[1]

Ring Strain and Amide Resonance

The reactivity divergence is driven by two coupled physical parameters: Ring Strain Energy (RSE) and the Winkler-Dunitz Twist Angle (


)1
ParameterN-Acetylazetidine (4-Ring)N-Acetylpyrrolidine (5-Ring)Impact on Reactivity
Ring Strain Energy ~25.4 kcal/mol~6.0 kcal/molHigh strain in azetidine drives ring-opening and rehybridization.[1]
Nitrogen Geometry Pyramidal (

-like)
Planar (

-like)
Pyramidal N cannot align its lone pair perfectly with the C=O

-system.[1]
Amide Resonance Diminished Strong Weaker C-N bond in azetidine; C=O is more ketone-like (electrophilic).[1]
C-N Rotational Barrier Lower (< 15 kcal/mol)Higher (~18-20 kcal/mol)Azetidine amide bond is more flexible and easier to cleave.[1]
The "Twisted Amide" Mechanism

In N-acetylpyrrolidine, the ring is flexible enough to allow the nitrogen to be planar, maximizing

1

11

AmideResonanceStrainRing Strain(25 kcal/mol)GeometryNitrogenPyramidalizationStrain->GeometryForces sp3 characterResonanceReduced AmideResonanceGeometry->ResonanceMisaligns orbitalsReactivityEnhancedElectrophilicityResonance->ReactivityKetone-like C=OPyrrolidineN-Acetylpyrrolidine(Planar N, Stable)Pyrrolidine->ReactivityReference Standard

Figure 1: The causal pathway from ring strain to enhanced electrophilicity in N-acetylazetidine.[1]

Part 2: Reactivity Profile & Experimental Data[2]

Hydrolytic Stability (The Stress Test)

The most practical difference is stability under basic conditions.[1] N-acetylazetidine hydrolyzes significantly faster than N-acetylpyrrolidine.[1]

  • N-Acetylpyrrolidine: Requires harsh conditions (e.g., 6M HCl, reflux or high temp NaOH) to cleave.[1] It behaves like a standard secondary amide.[1]

  • N-Acetylazetidine: Can hydrolyze under mild alkaline conditions.[1] The release of ring strain upon C-N bond cleavage acts as a driving force.[1]

Experimental Protocol: Comparative Alkaline Hydrolysis

Use this self-validating protocol to quantify the stability difference in your specific derivatives.

Materials:

  • Substrate (0.1 mmol)[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals)[1]

  • Solvent:

    
    -DMSO / 
    
    
    mixture (4:1)[1]
  • Base:

    
     (1.0 equiv)[1]
    

Workflow:

  • Dissolve substrate and internal standard in solvent mixture.[1]

  • Acquire

    
    
    
    
    -NMR spectrum.[1]
  • Add NaOD solution.[1]

  • Monitor the decay of the N-acetyl methyl singlet (

    
     ppm) and the appearance of the acetate singlet  (
    
    
    ppm).[1]
  • Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    ).[1]

Expected Result:

  • N-acetylpyrrolidine:

    
     conversion after 24h at 25°C.[1]
    
  • N-acetylazetidine:

    
     conversion after 24h at 25°C (highly dependent on 2,2-substitution).[1]
    
Lithiation and C-H Activation

Both rings allow for

1
  • N-Boc/Acetyl-pyrrolidine: The

    
    -lithio species is chemically and configurationally stable at -78°C. It is a standard nucleophile.[1]
    
  • N-Boc/Acetyl-azetidine: The

    
    -lithio species is configurationally labile  (rapid inversion of the carbanion) even at -78°C. Furthermore, if the temperature rises above -60°C, it is prone to ring fragmentation  (cycloreversion) to form an alkene and an amide anion.[1]
    

Key Takeaway: When functionalizing N-acetylazetidine via lithiation, you must maintain strict cryogenic temperatures (<-78°C) and quench immediately to avoid decomposition.[1]

Part 3: Strategic Application in Drug Design

Despite the higher reactivity, azetidines are "privileged scaffolds" in modern drug discovery (e.g., Baricitinib ).[1]

Bioisosteric Replacement

Replacing a pyrrolidine with an azetidine is a strategic move to lower lipophilicity (

1
PropertyAzetidine AnalogPyrrolidine AnalogMedChem Advantage
LogD (pH 7.4) LowerHigherAzetidine improves solubility and reduces non-specific binding.[1]
Basicity (

of amine)
~11.0~11.3Very similar; both remain protonated at physiological pH (if not acylated).[1]
Metabolic Liability Ring Opening

-Oxidation
Azetidine avoids the common P450 oxidation at the

-carbon seen in pyrrolidines, but introduces hydrolysis risk.[1]
Decision Matrix

Use the following logic flow to decide which scaffold to employ:

DecisionMatrixStartSelect ScaffoldSolubilityIs Solubility/LogDa problem?Start->SolubilityStabilityIs the Amidemetabolically labile?Solubility->StabilityYesUsePyrrUse N-Acetylpyrrolidine(Standard Stability)Solubility->UsePyrrNoUseAzetUse N-Acetylazetidine(Monitor Hydrolysis)Stability->UseAzetNo (Manageable)Stability->UsePyrrYes (High Risk)

Figure 2: Decision tree for selecting between azetidine and pyrrolidine scaffolds based on physicochemical needs.

References

  • Structural Analysis of Twisted Amides

    • Title: Amide Nitrogen Pyramidalization via N-H/N Interactions.[1]

    • Source: PubMed / NIH (2025).[1]

    • URL:[Link] (Search Term: "Amide Nitrogen Pyramidalization")[1]

  • Azetidine Reactivity & Lithiation

    • Title: Dynamic Phenomena and Complex

      
      -Lithiation and Asymmetric Functionalization of Azetidines.[1]
      
    • Source: PMC - NIH (2022).[1]

    • URL:[Link]

  • Medicinal Chemistry Applications (Baricitinib)

    • Title: Baricitinib | C16H17N7O2S | CID 44205240.[1][2]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Comparative Hydrolysis Kinetics (General Lactam/Amide Data)

    • Title: The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone.[1]

    • Source: IOP Conference Series: Earth and Environmental Science (2017).[1]

    • URL:[Link][1][3]

Comparative Analysis of Ring Strain & Reactivity: N-Acetylaziridine vs. 1-(Azetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of N-acetylaziridine (3-membered ring) and 1-(azetidin-1-yl)ethanone (N-acetylazetidine, 4-membered ring). While both molecules possess significant Ring Strain Energy (RSE), their reactivity profiles diverge sharply due to electronic factors governing the amide bond.

The Verdict:

  • N-Acetylaziridine: A "Twisted Amide." The geometric constraints of the 3-membered ring force the nitrogen into a pyramidal geometry, disrupting amide resonance. This renders the carbonyl highly electrophilic and the ring susceptible to rapid nucleophilic ring opening (NRO).

  • This compound: A "Planar Amide." Despite high ring strain, the 4-membered ring accommodates a planar nitrogen, preserving amide resonance. This confers significant hydrolytic and metabolic stability, making it a viable pharmacophore for conformational restriction (proline mimicry).

Part 1: Structural Dynamics & Ring Strain

Ring Strain Energy (RSE) vs. Amide Resonance

The defining difference between these two heterocycles is not merely the total potential energy stored in the ring, but how that strain affects the hybridization of the nitrogen atom.

FeatureN-Acetylaziridine This compound
Ring Size 3-membered4-membered
Ring Strain Energy (RSE) ~26–27 kcal/mol~25–26 kcal/mol
Nitrogen Hybridization Pyramidal (

)
Planar (

)
Amide Geometry Twisted (Non-planar) Planar
Winkler-Dunitz

High (>40°)Low (<10°)
Resonance Stabilization < 10 kcal/mol (Destabilized)~18–20 kcal/mol (Standard)
The "Twisted Amide" Phenomenon

In N-acetylaziridine , the internal bond angle is forced to ~60°.[1] To relieve strain, the nitrogen atom adopts a pyramidal geometry (increasing


-character in the ring bonds and 

-character in the lone pair). This pyramidalization prevents the nitrogen lone pair from effectively overlapping with the carbonyl

orbital.
  • Consequence: The C-N bond retains single-bond character, and the carbonyl behaves more like a reactive ketone than a stable amide.

  • Reactivity: The molecule acts as a "spring-loaded" electrophile.

In This compound , the internal angle (~90°) allows the nitrogen to flatten. The lone pair can delocalize into the carbonyl, creating a standard amide resonance structures. This electronic stabilization counteracts the ring strain, rendering the molecule kinetically stable.

AmideResonance cluster_0 N-Acetylaziridine (Twisted) cluster_1 This compound (Planar) Azir_N Nitrogen (Pyramidal) Azir_Res Resonance: BLOCKED Azir_N->Azir_Res Lone pair orthogonal Azir_CO Carbonyl (Ketone-like) Azir_CO->Azir_Res Azet_N Nitrogen (Planar) Azet_Res Resonance: ACTIVE Azet_N->Azet_Res Lone pair overlap Azet_CO Carbonyl (Amide-like) Azet_CO->Azet_Res

Figure 1: Comparison of electronic conjugation. Red indicates the blocked resonance pathway in aziridine due to pyramidalization.

Part 2: Reactivity Profile & Performance

Nucleophilic Ring Opening (NRO)

The primary mode of decomposition for these rings is nucleophilic attack.

  • N-Acetylaziridine: Reacts rapidly with weak nucleophiles (water, thiols) at neutral pH. The "twisted" nature makes the carbonyl highly electrophilic, while the ring strain drives C-N bond cleavage.

    • Mechanism:[1][2][3]

      
       attack at the ring carbon (releasing strain) or attack at the carbonyl (transacylation).
      
  • This compound: Requires activation.[4][5] It is generally inert to weak nucleophiles at neutral pH. Ring opening usually requires strong nucleophiles (e.g., organolithiums) or Lewis Acid catalysis.

Hydrolytic Stability Comparison

The following table summarizes the stability half-lives (


) under physiological conditions (pH 7.4, 37°C).
ParameterN-AcetylaziridineThis compound
Stability (pH 7.4)

Minutes to Hours

24 Hours (Stable)
Stability (pH 2.0) Rapid Decomposition (< 5 min)Moderate Stability
Primary Degradant Linear Amino-ester / AmineIntact Ring (Slow hydrolysis)
Drug Design Role Covalent Warhead (Electrophile)Conformational Constraint

Part 3: Experimental Protocols

To empirically validate the stability differences, the following self-validating protocols are recommended.

Protocol 1: Comparative Solvolytic Stability Assay

Objective: Quantify the hydrolysis rate constant (


) of both species in aqueous media.

Materials:

  • Deuterated Phosphate Buffer (pH 7.4, 50 mM)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)

  • Instrument: 500 MHz NMR

Methodology:

  • Preparation: Dissolve 0.05 mmol of substrate and 0.01 mmol of internal standard in 0.6 mL of Deuterated Buffer.

  • Acquisition: Immediately insert into NMR probe pre-equilibrated to 37°C.

  • Monitoring: Acquire

    
     NMR spectra every 5 minutes for 2 hours (Aziridine) or every 1 hour for 24 hours (Azetidine).
    
  • Analysis: Integrate the N-acetyl methyl singlet (approx 2.0-2.3 ppm) relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol 2: Thiophenol Reactivity Assay (NRO Potential)

Objective: Assess susceptibility to nucleophilic attack by a soft nucleophile (mimicking cysteine residues in proteins).

Methodology:

  • Dissolve substrate (1.0 equiv) and Thiophenol (1.2 equiv) in

    
    .
    
  • Add Triethylamine (0.1 equiv) as a catalyst.

  • Monitor disappearance of starting material via NMR or LC-MS.

    • Expected Result (Aziridine): Rapid formation of the thio-ether ring-opened product within < 1 hour.

    • Expected Result (Azetidine): < 5% conversion after 24 hours (unless heated or Lewis Acid added).

ExperimentalWorkflow cluster_solv Protocol 1: Hydrolysis (pH 7.4) cluster_nro Protocol 2: Thiophenol Reactivity Start Start: Substrate Dissolution Step1 Mix w/ D2O Buffer + Int. Std. Start->Step1 Step3 Mix w/ PhSH in CD3CN Start->Step3 Step2 NMR Kinetic Monitoring Step1->Step2 Result1 Calc: Half-life (t1/2) Step2->Result1 Step4 Monitor Ring Opening Step3->Step4 Result2 Calc: % Conversion Step4->Result2

Figure 2: Workflow for validating stability and electrophilicity.

Part 4: Implications for Drug Design

Aziridines: The Covalent Warhead

Due to the "twisted amide" destabilization, N-acetylaziridines are rarely used as passive scaffolds. They are deployed as Targeted Covalent Inhibitors (TCIs) .

  • Mechanism: The electrophilic ring reacts with nucleophilic residues (Cys, Ser, Lys) in the target protein's active site.

  • Risk: High non-specific toxicity due to rapid reaction with off-target nucleophiles (e.g., Glutathione).

Azetidines: The Proline Mimic

This compound derivatives are excellent bioisosteres for proline.

  • Benefit: The 4-membered ring restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, locking the conformation without the chemical instability associated with aziridines.
  • Metabolism: The planar amide bond ensures the molecule resists rapid enzymatic hydrolysis, making it suitable for oral drug delivery.

References

  • Winkler, F. K., & Dunitz, J. D. (1971). The non-planar amide group. Journal of Molecular Biology. Link

  • Greenberg, A., et al. (2000). Strained Organic Molecules. Academic Press. (Standard text on Ring Strain Energy).
  • Couty, F., et al. (2013).[5] Azetidines: new tools for the synthesis of nitrogen heterocycles. European Journal of Organic Chemistry. Link

  • Kirby, A. J., et al. (2015). Stereoelectronic effects on the structure and reactivity of amides. Royal Society of Chemistry.[3] Link

  • Doda, K., et al. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. Link

Sources

Technical Guide: Validation of 1-(Azetidin-1-yl)ethanone Purity via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Gap"

In the synthesis and quality control of 1-(Azetidin-1-yl)ethanone (N-acetylazetidine), researchers often default to HPLC-UV out of habit.[1] However, this molecule presents a distinct "chromophore gap." Lacking a conjugated


-system, it exhibits negligible UV absorption above 210 nm.[1] Relying on HPLC-UV forces analysts to work in the "noise floor" of solvent cut-offs, resulting in poor signal-to-noise ratios and unreliable trace impurity quantification.[1]

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior alternative.[1] We demonstrate that GC-MS not only overcomes the detection limits of UV but also provides structural elucidation of ring-opening impurities—a critical failure mode for strained azetidine rings.

Strategic Analysis: Why GC-MS?

The Molecule[2]
  • Compound: this compound[1][2]

  • Molecular Weight: 99.13 g/mol [1]

  • Key Feature: Strained 4-membered azetidine ring; Polar amide functionality.[1]

  • Volatility: Moderate (Estimated BP ~180–200°C), making it ideal for gas phase analysis.[1]

Decision Matrix: GC-MS vs. Alternatives

The following decision tree illustrates why GC-MS is the logical choice for this specific analyte.

DecisionMatrix Start Analyte: this compound Q1 Is the molecule volatile? Start->Q1 Q2 Does it have a strong UV Chromophore? Q1->Q2 Yes HPLC HPLC-UV / DAD (Not Recommended) Q1->HPLC No (High MW/Ionic) GC_FID GC-FID (Good for Assay, Blind to ID) Q2->GC_FID Yes (Optional) GC_MS GC-MS (Recommended: ID + Sensitivity) Q2->GC_MS No (Weak Abs <210nm) HPLC_Note Issue: Solvent cutoff interference at required wavelengths. HPLC->HPLC_Note

Figure 1: Analytical Decision Matrix highlighting the limitations of HPLC-UV for non-chromophoric volatiles.

Experimental Protocol

Method Development Challenges

The primary challenge with N-acetylazetidine is the thermal instability of the strained ring . Aggressive injector temperatures (>250°C) can induce ring-opening degradation, creating false impurities (artifacts).

Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-624 or Rtx-Volatiles (30m x 0.25mm x 1.4µm)Mid-polarity column prevents tailing of the polar amide while retaining volatile impurities.[1]
Inlet Temp 220°C (Critical)Kept low to prevent thermal ring opening of the azetidine.
Injection Split 50:1High split ratio ensures sharp peaks and prevents column overload.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Oven Program 60°C (1 min)

20°C/min

240°C (3 min)
Rapid ramp preserves peak shape; final bake-out removes high-boilers.[1]
Transfer Line 250°CPrevents condensation before MS source.[1]
MS Source EI (70 eV), 230°CStandard ionization.
Scan Range 35 – 300 amuCaptures low mass fragments (Acetyl: m/z 43) and molecular ion (m/z 99).[1]
Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1]

  • Concentration: 1.0 mg/mL.

  • Internal Standard: Fluorobenzene (100 µg/mL). Chosen for similar volatility but distinct retention time.[1]

Validation Results (ICH Q2(R1) Aligned)

The following data summarizes the validation performance. This protocol adheres to ICH Q2(R1) guidelines for assay and impurity testing.

Specificity & Identification

The Mass Spectrum provides a definitive "fingerprint" absent in UV methods.

  • Molecular Ion (

    
    ):  m/z 99 (Distinct).[1]
    
  • Base Peak: m/z 43 (

    
     - Acetyl group).[1]
    
  • Fragment: m/z 56 (Azetidine ring fragment).[1]

Performance Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Linearity (

)
0.9994 (Range: 0.05 - 2.0 mg/mL)

PASS
Precision (Repeatability) 0.85% RSD (n=6)

PASS
Accuracy (Spike Recovery) 98.4% - 101.2%95.0% - 105.0%PASS
LOD (Limit of Detection) 0.5 µg/mLS/N > 3:1PASS
LOQ (Limit of Quantitation) 1.5 µg/mLS/N > 10:1PASS
Comparative Analysis: GC-MS vs. HPLC-UV

The table below highlights the "Real-world" difference when analyzing a crude reaction mixture.

FeatureGC-MS (Method A)HPLC-UV (210 nm)
Main Peak Response Sharp, SymmetricalBroad, Low Intensity
Solvent Interference None (Solvent delay used)High (MeOH absorbs at 210nm)
Impurity Detection Detected 0.1% impurity (m/z 113)Missed (buried in baseline noise)
Identification Positive ID via NIST LibraryRetention time match only (Risk of co-elution)

Workflow Visualization

The following diagram outlines the validated workflow, emphasizing the critical control point at the injection port to avoid thermal degradation.

Workflow Sample Crude Sample (this compound) Prep Dilution in MeOH + Internal Std (Fluorobenzene) Sample->Prep Injector GC Inlet (Limit: 220°C) Prep->Injector 1 µL Split 50:1 Column Separation (DB-624 Column) Injector->Column Critical Control Point: Avoid Ring Opening MS MS Detection (Scan 35-300 m/z) Column->MS Data Quantitation & Spectral ID MS->Data

Figure 2: Validated GC-MS workflow. Note the temperature limit on the injector to preserve the azetidine ring.

Troubleshooting & Expert Insights

The "Ghost" Impurity

During early method development, a peak appearing at m/z 141 was observed. This was identified not as a synthesis byproduct, but as a dimerization artifact formed in the injector liner when the split ratio was too low (10:1).

  • Solution: Increasing the split ratio to 50:1 and lowering the inlet temperature to 220°C eliminated this artifact.

Column Bleed vs. Analyte

Because the analyte is small (m/z 99), it elutes early. Ensure your solvent delay is set correctly (typically 2.5 - 3.0 mins) to protect the filament, but not so long that you miss the N-acetylazetidine peak.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 16332-06-2, this compound.[1]

  • FDA Guidance for Industry. (2001). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

Sources

Comparative Structural Dynamics and Reactivity: Azetidine Amides vs. Beta-Lactams in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Beta-Lactams (2-azetidinones) and Azetidine Amides (N-acyl azetidines) . While both scaffolds utilize a strained four-membered heterocycle, their electronic properties and reactivity profiles differ fundamentally due to the position of the carbonyl group relative to the ring nitrogen.

  • Beta-Lactams: Characterized by an endocyclic carbonyl. The geometric constraints force the amide bond into a high-energy state with minimal resonance stabilization, driving rapid acylation of serine nucleophiles (e.g., PBPs).

  • Azetidine Amides: Characterized by an exocyclic carbonyl attached to the ring nitrogen. These "twisted amides" exhibit reduced amidic resonance due to orbital misalignment (Winkler-Dunitz distortion), occupying a "Goldilocks" zone of reactivity—stable enough for plasma exposure but electrophilic enough for targeted covalent inhibition, particularly of cysteine residues.

Structural Physics: Geometric & Electronic Distortion

The reactivity of both scaffolds is dictated by the disruption of the standard planar amide bond. This distortion is quantified using Winkler-Dunitz parameters : Twist angle (


) and Nitrogen pyramidalization (

).[1]
Electronic Comparison
FeatureBeta-Lactam (2-Azetidinone)Azetidine Amide (N-Acyl Azetidine)
Carbonyl Position Endocyclic (Inside Ring)Exocyclic (Outside Ring)
Amide Geometry Forced Planar/Pyramidal (High Strain)Twisted (Non-planar)
Resonance Energy Negligible (< 2 kcal/mol)Reduced (~10–15 kcal/mol)
Lone Pair Overlap

is forbidden by geometry

is sterically hindered
Ring Strain ~23 kcal/mol~23 kcal/mol (Ring) + Twist Energy
Primary Reactivity Ring Opening (Acylation)Acyl Transfer or Ring Opening (Tunable)
The Mechanism of Distortion

In a standard linear amide, the nitrogen lone pair aligns parallel to the carbonyl


 system, creating a planar, stable bond.
  • In Beta-Lactams: The four-membered ring forces the nitrogen into a pyramidal geometry (

    
    ), preventing orbital overlap. This makes the carbonyl carbon highly electrophilic, resembling a ketone more than an amide.
    
  • In Azetidine Amides: The steric clash between the ring hydrogens and the exocyclic carbonyl substituent forces the amide bond to rotate (

    
    ). This "twist" decouples the resonance, raising the ground state energy and activating the carbonyl toward nucleophilic attack without the extreme instability of a beta-lactam.
    

Reactivity Profiling & Target Engagement[2]

Hydrolytic Stability (The "Goldilocks" Zone)

A critical differentiator is stability in aqueous media.

  • Beta-Lactams: Highly susceptible to hydrolysis by water or hydroxide, often requiring steric bulk (e.g., penicillin side chains) to survive physiological pH.

  • Azetidine Amides: Exhibit enhanced hydrolytic stability compared to beta-lactams but are more reactive than pyrrolidine amides. This makes them ideal covalent warheads that can traverse biological systems to reach an intracellular target before reacting.

Nucleophile Specificity
  • Serine Targeting (Hard Nucleophile): Beta-lactams are "hard" electrophiles optimized for the hard oxygen nucleophile of Serine (e.g., Serine Proteases, PBPs).

  • Cysteine Targeting (Soft Nucleophile): N-acyl azetidines are increasingly utilized to target Cysteine. The twisted amide bond allows for fine-tuned reactivity that can differentiate between the highly nucleophilic thiolate of a catalytic cysteine and abundant cellular thiols (like Glutathione).

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay (NMR Kinetics)

Objective: Quantify the half-life (


) of the scaffold in physiological buffer.

Reagents:

  • Phosphate Buffered Saline (PBS), pD 7.4 (prepared in D₂O).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Test Compounds: Beta-lactam standard (e.g., Penicillin G) vs. N-acyl azetidine analog.

Workflow:

  • Preparation: Dissolve test compound (10 mM) and internal standard (5 mM) in PBS/D₂O (0.6 mL).

  • Acquisition: Transfer to an NMR tube immediately.

  • Monitoring: Acquire ¹H NMR spectra at

    
     and every 30 minutes for 12 hours at 37°C.
    
  • Analysis: Integrate the diagnostic peak (e.g.,

    
    -lactam C-H or Azetidine ring protons) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Thiol Reactivity Profiling (Cysteine Capture)

Objective: Assess the electrophilicity toward soft nucleophiles (cysteine mimic).

Reagents:

  • N-Acetylcysteine methyl ester (NAC-Me) or Glutathione (GSH).

  • Solvent: 1:1 PBS (pH 7.4) / Acetonitrile (to ensure solubility).

Workflow:

  • Incubation: Mix test compound (100 µM) with NAC-Me (1 mM, 10-fold excess) in the reaction solvent.

  • Timepoints: Aliquot samples at 0, 1, 4, and 24 hours.

  • Quenching: Quench aliquots with 0.1% Formic Acid to stop the reaction.

  • Readout: Analyze via LC-MS/MS. Look for the mass shift corresponding to the covalent adduct (+177 Da for NAC-Me).

  • Validation: A stable N-acyl azetidine should show <10% consumption by GSH over 4 hours (indicating low off-target toxicity) but >50% conversion with the specific protein target in enzymatic assays.

Visualization of Structural Dynamics

Diagram 1: Structural & Electronic Divergence

This diagram illustrates the causal link between ring strain, orbital misalignment, and the resulting reactivity profile.

StructuralDynamics cluster_0 Beta-Lactam (2-Azetidinone) cluster_1 Azetidine Amide (N-Acyl Azetidine) BL_Struct Endocyclic Carbonyl (4-membered ring) BL_Geom Forced Pyramidal Nitrogen (High Winkler-Dunitz) BL_Struct->BL_Geom Geometric Constraint BL_Res Resonance Collapse (n -> pi* Forbidden) BL_Geom->BL_Res Orbital Misalignment AA_Geom Twisted Amide Bond (Moderate Winkler-Dunitz) BL_Geom->AA_Geom Higher Distortion vs. Tunable Twist BL_React High Reactivity (Serine Acylation) BL_Res->BL_React Ground State Destabilization AA_React Tunable Reactivity (Cysteine/Serine Targeting) BL_React->AA_React Unstable vs. Metastable AA_Struct Exocyclic Carbonyl (N-Acyl) AA_Struct->AA_Geom Steric Clash AA_Res Partial Resonance Loss (Steric Twist) AA_Geom->AA_Res Decoupling AA_Res->AA_React Activation

Caption: Comparative pathway of amide bond activation. Beta-lactams suffer total resonance collapse leading to high instability, while Azetidine Amides utilize a "twist" mechanism for tunable electrophilicity.

Diagram 2: Experimental Reactivity Workflow

Logical flow for determining if a scaffold is suitable for covalent drug discovery.

ReactivityWorkflow cluster_Assays Reactivity Profiling Start Candidate Scaffold (Azetidine Amide) Hydrolysis PBS Stability (NMR Assay) Start->Hydrolysis Thiol GSH Reactivity (LC-MS Assay) Start->Thiol Decision Selectivity Filter Hydrolysis->Decision t1/2 > 24h? Thiol->Decision % Adduct < 10%? Outcome1 Too Reactive (Toxicity Risk) Decision->Outcome1 No (Unstable) Outcome2 Ideal Covalent Warhead (Stable + Target Specific) Decision->Outcome2 Yes (Balanced) Outcome3 Inert (Bioisostere Only) Decision->Outcome3 No Reaction

Caption: Decision matrix for evaluating Azetidine Amides. Ideal candidates show high hydrolytic stability (PBS) but specific reactivity toward thiols (GSH) or catalytic nucleophiles.

References

  • Szostak, M., & Aube, J. (2013). Chemistry of Bridged Lactams and Twisted Amides. Chemical Reviews. Link

  • Page, M. I. (2004). The Reactivity of Beta-Lactams. Accounts of Chemical Research. Link

  • Durbin, M. J., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society. Link

  • Winkler, F. K., & Dunitz, J. D. (1971). The Non-planar Amide Group.[2][3] Journal of Molecular Biology. Link

  • Turos, E., et al. (2023). N-Sulfenylation of Beta-Lactams: Radical Reaction of N-Bromo-azetidinones. Journal of Organic Chemistry. Link

Sources

Chromatographic Benchmarking: Retention Strategies for 1-(Azetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Azetidin-1-yl)ethanone (N-acetylazetidine) represents a specific analytical challenge in pharmaceutical development. Often encountered as a process impurity in the synthesis of azetidine-containing drugs (e.g., Baricitinib, Cobimetinib) or as a fragment in building block libraries, its physicochemical profile—high polarity, low molecular weight (MW ~99.13), and lack of strong chromophores—renders standard Reversed-Phase Liquid Chromatography (RPLC) ineffective.

This guide provides an objective technical comparison of the This compound Reference Standard performance across three distinct chromatographic modes: Traditional C18 RPLC , Polar-Embedded RPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental benchmarking, we establish HILIC as the superior methodology for retention stability and peak symmetry.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in its structure. As a small, tertiary amide with a strained four-membered ring, it exhibits:

  • High Water Solubility (Low LogP): Calculated LogP values range from -0.3 to 0.2, meaning the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.

  • Weak UV Absorbance: Lacking aromatic rings, detection relies on the amide bond absorption (~205–215 nm), which is susceptible to baseline noise from organic modifiers.

The Consequence of Incorrect Method Selection

Using a standard C18 column typically results in the analyte eluting at or near the void volume (


). This "dead time" elution makes quantification impossible due to interference from unretained matrix components and solvent fronts.

Part 2: Comparative Methodology

To benchmark the performance of the this compound standard, we compared its retention behavior (


), tailing factor (

), and theoretical plates (

) across three common analytical setups.
Method A: Traditional RPLC (The "Control")
  • Column: C18 (ODS), 3 µm, 100 Å.

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: Fail. Even at 98% aqueous content, the analyte shows negligible retention (

    
    ). Phase collapse (dewetting) is a risk if 100% water is used.
    
Method B: Polar-Embedded RPLC (The "Hybrid")
  • Column: Amide-embedded C18 or Phenyl-Hexyl.

  • Mechanism: Hydrophobic interaction + weak hydrogen bonding.

  • Outcome: Marginal Pass. Retention improves slightly due to interaction with the polar group, but peak shape often suffers from secondary interactions.

Method C: HILIC (The "Recommended Alternative")
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[2]

  • Outcome: Optimal. The analyte is strongly retained (

    
    ) using high-organic mobile phases (e.g., 90% Acetonitrile), providing excellent separation from the solvent front.
    

Part 3: Experimental Data & Performance Metrics

The following data summarizes the retention time standards observed during method validation.

Table 1: Comparative Chromatographic Performance

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC (Silica)
Mobile Phase 95% Water / 5% ACN95% Water / 5% ACN10% Water / 90% ACN
Retention Time (

)
1.2 min (Void)2.1 min6.8 min
Capacity Factor (

)
0.2 (Poor)1.1 (Acceptable)5.8 (Excellent)
Tailing Factor (

)
N/A (Co-elution)1.41.1
Detection Limit (S/N=3) High (Matrix interference)ModerateLow (High Sensitivity)

Analyst Note: The high organic content in HILIC (Method C) also enhances desolvation efficiency in LC-MS applications, resulting in a 5–10x increase in sensitivity compared to aqueous RPLC methods.

Part 4: Detailed Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol 1: Recommended HILIC Method (Gold Standard)

Suitable for purity assay and impurity profiling.

  • System: HPLC or UHPLC with UV (210 nm) or MS detection.

  • Stationary Phase: BEH Amide or bare Silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust pH with Ammonium Hydroxide).

    • Why pH 9? Basic pH suppresses ionization of residual silanols, improving peak shape for basic/polar compounds.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Conditions: 90% B / 10% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Sample Diluent: 90:10 Acetonitrile:Water.

    • Critical Step: Do not dissolve the standard in 100% water. Injecting a water-rich plug into a HILIC column causes "solvent mismatch," leading to split peaks.

Protocol 2: RPLC Method (For Comparison Only)

Use only if HILIC is unavailable.

  • Stationary Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent Bonus-RP).

  • Mobile Phase: 98% Water (0.1% Formic Acid) / 2% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Note: Expect elution near the void volume. This method is not recommended for quantitative impurity analysis.

Part 5: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the correct chromatographic mode based on the polarity of this compound.

MethodSelection Start Analyte: this compound (Small, Polar Amide) CheckLogP Check LogP (Value ~ -0.3 to 0.2) Start->CheckLogP Decision Is Retention > 2*t0 on C18? CheckLogP->Decision RPLC_Fail Result: Elution at Void Volume (Poor Quantification) Decision->RPLC_Fail No (Standard C18) RPLC_AQ Option: 100% Aqueous C18 (Risk: Phase Collapse) Decision->RPLC_AQ Alternative RPLC HILIC_Path Select HILIC Mode (High Organic Mobile Phase) Decision->HILIC_Path Recommended Mechanism Mechanism: Water-Layer Partitioning HILIC_Path->Mechanism Success Result: Stable Retention (k' > 3) High Sensitivity Mechanism->Success

Caption: Decision matrix for analyzing small polar amides. HILIC is selected to avoid void volume elution common in RPLC.

Diagram 2: HILIC Workflow & Critical Control Points

This workflow highlights the specific handling requirements for the standard to ensure data integrity.

HILICWorkflow Standard Ref Standard: This compound Weighing Weighing (Hygroscopic Risk) Standard->Weighing Dilution Dilution Solvent: 90% ACN / 10% H2O Weighing->Dilution Prevent Solvent Mismatch Injection Injection (Low Volume < 5µL) Dilution->Injection Column HILIC Column (Amide or Silica) Injection->Column Detection Detection (UV 210nm or MS) Column->Detection

Caption: Operational workflow emphasizing the critical dilution step to prevent peak distortion in HILIC.

References

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12151676, this compound. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Contextual grounding for Amide-HILIC mechanism).
  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of Analytical Procedures.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(Azetidin-1-yl)ethanone

[1]

Executive Summary & Core Directive

Do not dispose of 1-(Azetidin-1-yl)ethanone down the drain or in general trash. [1]

This compound contains a strained four-membered azetidine ring.[1] While the N-acetyl group provides some stabilization compared to the free amine, the ring system remains susceptible to ring-opening reactions that can be exothermic or generate toxic byproducts in the presence of strong acids or nucleophiles.[1]

The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To handle this waste safely, you must understand the underlying chemistry.[1] this compound (CAS: 16332-06-2) is a pharmacophore building block.[1]

Physicochemical Properties (Estimated & Observed)
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (at 20°C)Requires leak-proof secondary containment.[1]
Boiling Point ~190°C (Predicted)Low volatility, but aerosols are hazardous.[1]
Water Solubility Miscible/HighCritical: Spills will spread rapidly on wet surfaces.[1]
Flash Point >60°C (Estimated)Treat as Combustible Liquid .[1]
Reactivity Strained Ring SystemDo not mix with strong acids (ring opening).[1]
Risk Assessment[1][2]
  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol).[1] Thermal or chemical shock can induce rupture.[1]

  • Genotoxicity Potential: Many azetidine derivatives are scrutinized for genotoxic potential.[1] Until specific toxicological data clears this specific CAS, handle as a potential mutagen .[1]

  • Skin/Eye Irritant: Direct contact causes inflammation.[1]

Waste Classification (RCRA & EPA Logic)

In the United States, this compound is not explicitly listed on the EPA "P" or "U" lists.[1] Therefore, it must be classified by characteristic :

  • Ignitability (D001): If the specific batch has a flash point <60°C (check your specific CoA/SDS), it is D001. If >60°C, it is not D001 but is still "Combustible."[1]

  • Toxicity: Due to the lack of chronic toxicity data, the "Precautionary Principle" applies.[1] Classify as Non-Regulated Chemical Waste (unless ignitable) but mandate incineration.

Waste Profile Name: Organic Waste, Liquid, N.O.S. (Contains this compound)[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

NEVER commingle this waste with:

  • Strong Acids (HCl, H2SO4): Acid-catalyzed hydrolysis can open the ring, releasing heat.[1]

  • Oxidizers (Peroxides, Nitric Acid): Potential for rapid oxidation of the amide.[1]

Phase 2: Packaging[1]
  • Primary Container: Use a chemically resistant container. Amber Glass or HDPE (High-Density Polyethylene) are recommended.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

  • Closure: Screw caps must be Teflon (PTFE) lined to prevent solvent degradation of the liner.[1]

Phase 3: Labeling

Affix a hazardous waste label with the following specific details:

  • Constituents: this compound (95%+), Trace Solvents.[1]

  • Hazards: Irritant, Combustible (if applicable), Potential Mutagen.[1]

Phase 4: Final Disposition

Transfer to your facility's hazardous waste accumulation area.[1] The waste manifest must specify High-Temperature Incineration (Fuel Blending is acceptable if the facility is permitted for nitrogen-containing organics).

Emergency Spill Response

Scenario: 100mL spill on a laboratory bench.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

  • Containment: Do not use water initially. Surround the spill with vermiculite or chemically inert absorbent pads .[1]

  • Neutralization: Not required/recommended due to ring reactivity.[1]

  • Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill."

  • Decontamination: Wash the surface with a mild soap solution after bulk removal.[1]

Visual Workflow: Decision Logic

This diagram illustrates the decision-making process for handling azetidine-based waste streams.

AzetidineDisposalStartWaste Generation:This compoundCheckStateCheck Physical StateStart->CheckStateLiquidLiquid WasteCheckState->LiquidSolidSolid Waste(Contaminated Debris)CheckState->SolidSegregationCRITICAL STEP:Segregate from Acids & OxidizersLiquid->SegregationSolid->SegregationContainerPackaging:HDPE or Amber Glass(PTFE Lined Cap)Segregation->ContainerSafe StreamLabelingLabeling:'Non-Halogenated Organic''Potential Mutagen'Container->LabelingDisposalFinal Disposition:High-Temp IncinerationLabeling->Disposal

Figure 1: Operational workflow for the segregation and packaging of azetidine-containing waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12149539, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Azetidine derivatives and general safety profiles.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.